Niraparib Tosylate

Catalog No.
S001567
CAS No.
1038915-73-9
M.F
C26H28N4O4S
M. Wt
492.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niraparib Tosylate

CAS Number

1038915-73-9

Product Name

Niraparib Tosylate

IUPAC Name

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1

InChI Key

LCPFHXWLJMNKNC-PFEQFJNWSA-N

SMILES

Array

Synonyms

MK-4827 tosylate; (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carbimidic acid compound with 4-methylbenzenesulfonic acid (1:1)

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

The exact mass of the compound Niraparib tosylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Molecular Mechanism of FANCG in Niraparib-Mediated Radiosensitization

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism involves synthetic lethality. For a visual overview of this process and the key experimental findings, see the diagram below.

FANCG_Niraparib_Mechanism FANCG Role in Niraparib Radiosensitization cluster_FA FA-BRCA Pathway IR Ionizing Radiation SSBs Increased SSBs & Replication Stress IR->SSBs DSBs Collapsed Replication Forks & DSBs SSBs->DSBs PARP_Trap PARP1 Trapping (Niraparib) PARP_Trap->SSBs Genomic_Instability Genomic Instability & Cell Death DSBs->Genomic_Instability Unrepaired HR_Repair Homologous Recombination (HR) Repair of DSBs DSBs->HR_Repair Requires Repair FANCG FANCG Gene (FA-BRCA Pathway) FA_Complex FA Core Complex Activation FANCG->FA_Complex FANCG->HR_Repair HR_Deficient HR-Deficient State HR_Deficient->HR_Repair Deficient Radiosensitization Radiosensitization Genomic_Instability->Radiosensitization FANCD2_I FANCD2/FANCI Monoubiquitination FA_Complex->FANCD2_I FANCD2_I->HR_Repair

Synthetic Lethality Mechanism: Niraparib and FANCG deficiency synergize through impaired DNA repair [1] [2].

The FANCG gene is a critical component of the FA-BRCA pathway, essential for repairing DNA interstrand crosslinks and double-strand breaks (DSBs) via Homologous Recombination (HR) [1] [3]. Key mechanistic insights are summarized in the table below.

Key Element Role in the Mechanism Effect of Niraparib/FANCG Dysregulation
FA-BRCA Pathway Coordinates DNA damage repair, particularly DSBs via Homologous Recombination (HR) [1]. Critical pathway is disabled, making cells reliant on error-prone backup repair systems [1].
FANCG Protein A core part of the FA complex; required for monoubiquitination of FANCD2/FANCI to activate the pathway [1]. Loss or downregulation prevents pathway activation, crippling HR repair [1].
PARP1 Protein Detects and initiates repair of single-strand breaks (SSBs) via base excision repair (BER) [2]. Niraparib inhibits PARP catalytic activity and "traps" it on DNA, stalling replication [2].
Synthetic Lethality The combined effect of PARP inhibition and FANCG/HR deficiency is not seen with either alone [1]. SSBs from radiation collapse into DSBs during replication; without HR, DSBs are lethal [1] [2].

Experimental Evidence and Key Data

Preclinical studies provide quantitative evidence for this mechanism. The following table summarizes core experimental findings on how Niraparib exerts a radiosensitizing effect, which is enhanced by FANCG downregulation.

| Experimental Model | Key Findings | Quantitative Data (Combination vs. Radiation Alone) | | :--- | :--- | :--- | | Esophageal Squamous Cell Carcinoma (KYSE-30, KYSE-150 cells) [1] | Significant radiosensitization; effect linked to FANCG downregulation. |

  • Clonogenic Survival: Significantly lower (P < 0.01) [1].
  • Apoptosis: Significantly increased (P < 0.01) [1].
  • Tumor Suppression (in vivo): Rate significantly higher (P < 0.01) [1].
| | Head and Neck Squamous Cell Carcinoma (HNSCC cell lines) [2] | Niraparib effectively radiosensitized HPV-positive and some HPV-negative lines. |
  • Clonogenic Survival: Consistent reduction in cell viability [2].
| | Lung Cancer (A549 cells) & Cervical Cancer (Siha cells) [4] | Niraparib increased radiosensitivity, promoted apoptosis, and induced G2/M cell cycle arrest. |
  • Apoptosis: Proportion significantly higher (P < 0.05) [4].
  • Cell Cycle (G2/M): Proportion significantly increased (P < 0.05) [4].
|

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in these studies.

  • Cell Culture and Treatment

    • Cell Lines: Human ESCC lines (e.g., KYSE-30, KYSE-150), HNSCC lines (e.g., Cal33, UM-SCC-47), A549 (lung), and Siha (cervical) are common models [1] [4] [2].
    • Culture Conditions: Maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [1] [3].
    • Treatment Groups: Typically include: 1) Control (vehicle), 2) Niraparib alone (e.g., 5 μmol/L), 3) Radiation alone (e.g., 4 Gy X-rays), 4) Combination (Niraparib pre-treatment for 1-6h followed by radiation) [1] [4].
  • Functional Assays for Radiosensitization

    • Colony Formation Assay (Gold Standard): Cells are seeded at low density (e.g., 500-1000 cells/well) and treated. After 8-14 days, colonies are fixed (e.g., with 4% paraformaldehyde), stained (e.g., with 1% crystal violet), and colonies of >50 cells are counted. The Surviving Fraction (SF) is calculated [1] [3].
    • Cell Viability/Cytotoxicity (CCK-8): Cells are plated in 96-well plates (e.g., 3000 cells/well). After treatment, CCK-8 solution is added, and the absorbance at 450 nm is measured to calculate the cell survival rate [1] [4].
    • Apoptosis Analysis (Flow Cytometry): 24 hours post-treatment, cells are trypsinized, stained with Annexin V-FITC and a viability dye (e.g., 7-AAD or PI), and analyzed by flow cytometry. The percentage of early and late apoptotic cells is quantified [1] [4] [2].
    • Cell Cycle Analysis (Flow Cytometry): Cells are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide or Hoechst), and analyzed by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases [4] [2].
  • Mechanistic Investigation

    • Western Blotting: Used to detect protein expression and DNA damage markers. Key targets include: γ-H2AX (DSB marker), FANCG, cleaved Caspase-3, and Bcl-2/Bax ratio [1].
    • Immunofluorescence (IF): Cells grown on coverslips are fixed, permeabilized, and incubated with primary antibodies (e.g., against γ-H2AX, FANCG), followed by fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI, and images are acquired by confocal microscopy to visualize DNA damage foci [1].
    • Gene Silencing (RNAi): FANCG expression is knocked down using custom small interfering RNAs (siRNAs) targeting FANCG mRNA. A scrambled siRNA is used as a negative control. Transfection is typically performed with a reagent like Lipofectamine 3000 [3].
    • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted (e.g., with TRIzol), reverse-transcribed into cDNA, and amplified using gene-specific primers (e.g., for FANCG, Bcl-2, Bax) and SYBR Green master mix. Gene expression is normalized to a housekeeping gene (e.g., β-actin, GAPDH) [1] [3].

The experimental workflow below illustrates how these key protocols are integrated in a typical study.

Experimental_Workflow Experimental Workflow for FANCG-Niraparib Studies Start Cell Culture & Model Selection (ESCC, HNSCC, etc.) Treatment Apply Treatment Groups (Control, Niraparib, RT, Combo) Functional Functional Assays Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Viability Cell Viability (CCK-8) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis Mechanism Mechanistic Investigation WB Western Blotting (γ-H2AX, FANCG, Apoptosis markers) Clonogenic->WB IF Immunofluorescence (IF) (DNA Damage Foci) Clonogenic->IF Knockdown FANCG Knockdown (siRNA) Clonogenic->Knockdown Viability->WB Viability->IF Viability->Knockdown Apoptosis->WB Apoptosis->IF Apoptosis->Knockdown InVivo In Vivo Validation (Xenograft Models) Knockdown->InVivo

Integrated experimental workflow for studying FANCG and Niraparib [1] [4] [3].

Interpretation and Clinical Relevance

The evidence confirms that FANCG is a significant determinant of cellular response to the Niraparib-radiation combination. From a clinical perspective, FANCG's role extends beyond a mechanistic player. It is significantly upregulated in several cancers (e.g., prostate cancer), where its high expression correlates with advanced disease stage, high Gleason score, and shorter overall survival, positioning it as a potential prognostic biomarker [3]. This suggests that tumors with high basal FANCG expression might be more resistant to radiation alone but could be specifically targeted for Niraparib-mediated radiosensitization.

The findings provide a strong rationale for biomarker-driven clinical trials. Patient stratification based on FANCG expression levels or mutations in the broader FA/HR pathway could help identify populations most likely to benefit from Niraparib and radiation combination therapy [1] [5].

References

DNA damage repair pathway inhibition by Niraparib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacokinetics

Niraparib's anti-tumor activity is based on a multi-faceted mechanism and a favorable pharmacokinetic profile that ensures potent drug exposure in tumors.

  • Molecular Mechanism: Niraparib acts by blocking the PARP1 and PARP2 enzymes, which are crucial for repairing DNA single-strand breaks via the base excision repair (BER) pathway [1] [2]. This inhibition is twofold: it prevents the repair of single-strand breaks, and more importantly, it traps the PARP enzyme on damaged DNA [1]. The trapped complex is toxic to cells, causing replication fork collapse and leading to double-strand breaks. In healthy cells, these breaks are repaired by the homologous recombination (HR) pathway. However, in cancer cells with pre-existing HR deficiency (such as those with BRCA1/2 mutations), this repair is impossible, leading to genomic instability and cell death—a concept termed synthetic lethality [1].
  • Key Pharmacokinetic Advantages: Preclinical studies highlight niraparib's distinct properties compared to other PARP inhibitors like olaparib [3]. It has high cell membrane permeability and a large volume of distribution, allowing it to achieve tumor concentrations approximately 3.3 times higher than plasma levels [3]. Furthermore, niraparib effectively crosses the blood-brain barrier, with brain exposure sustained over time, suggesting potential utility in treating intracranial tumors [3].

The following diagram illustrates the core mechanism of niraparib-induced synthetic lethality.

G SSB Single-Strand Break (SSB) PARP_Binding PARP1/2 Binds to DNA SSB->PARP_Binding BER_Repair Successful Repair via BER Pathway PARP_Binding->BER_Repair Normal Cell PARP_Trapping PARP Trapped on DNA PARP_Binding->PARP_Trapping Niraparib Treatment Niraparib Niraparib Inhibits PARP Niraparib->PARP_Binding Blocks Catalytic Activity DSB Replication Fork Collapse & Double-Strand Break (DSB) PARP_Trapping->DSB HR_Repair HR Repair Pathway DSB->HR_Repair HR-Proficient Cell Survival Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death HR-Deficient Cell (e.g., BRCA Mutant)

Niraparib induces synthetic lethality in HR-deficient cells by blocking DNA repair and trapping PARP enzymes. [1] [2]

Key Experimental Data and Protocols

The clinical and preclinical development of niraparib was built on foundational experiments that established its efficacy and mechanism.

Preclinical Efficacy and Blood-Brain Barrier Penetration

A 2009 study first reported the discovery of niraparib (then known as MK-4827) [1]. Key experiments included:

  • In Vitro Potency: The half-maximal inhibitory concentration (IC₅₀) against PARP1 and PARP2 was measured using an assay that quantifies PAR chains formed in cells after DNA damage induced by hydrogen peroxide. Results showed potent inhibition with IC₅₀ values of 3.8 nM for PARP1 and 2.1 nM for PARP2 [1].
  • In Vivo Tumor Models: Mice were implanted with human BRCA1-deficient mammary adenocarcinoma cells. Treatment with 80 mg/kg niraparib led to significant tumor growth inhibition after 1–2 weeks, with continuous dosing for over 4 weeks resulting in complete and sustained tumor regression [1].
  • Intracranial Activity: In germline BRCA mutant intracranial xenograft models, pharmacokinetic studies showed a brain-to-plasma concentration ratio of 0.85–0.99, demonstrating effective central nervous system penetration. This was correlated with a dose-dependent inhibition of intracranial tumor growth [1] [3].
Pivotal Clinical Trial (NOVA)

The phase 3 NOVA trial was a randomized, double-blind, placebo-controlled study that led to niraparib's approval [1].

  • Patient Population: Enrolled patients with recurrent ovarian, fallopian tube, or primary peritoneal cancer who had responded to their most recent platinum-based chemotherapy.
  • Stratification and Dosing: Patients were stratified by the presence or absence of a germline BRCA mutation. The treatment group received niraparib (300 mg orally, once daily) until disease progression.
  • Primary Endpoint: The trial met its primary endpoint, showing niraparib significantly prolonged progression-free survival (PFS) in all patient groups, including those with and without gBRCA mutations [1] [3].
Immunomodulatory Effects and Combination Potential

A 2019 study in Scientific Reports investigated the combination of niraparib with anti-PD-1 immunotherapy [4].

  • Experimental Models: Used immunocompetent mouse models with both BRCA-proficient and BRCA-deficient tumors.
  • Key Methodologies:
    • RNA Sequencing: Tumor samples were collected, and total RNA was sequenced. Gene set enrichment analysis (GSEA) was performed on the expression data, revealing that niraparib treatment increased the activity of type I and II interferon pathways [4].
    • Immunohistochemistry: Tumor tissues were fixed, embedded in paraffin, and stained with antibodies for CD4, CD8, and FoxP3. Image analysis showed niraparib enhanced the infiltration of CD8+ and CD4+ cells into tumors [4].
  • Synergistic Effect: The study found that the combination of niraparib and anti-PD-1 demonstrated synergistic antitumor activity and, in some cases, led to the establishment of immune memory [4].

Expanding Clinical Applications

While firmly established in ovarian cancer, research is exploring niraparib's utility in other cancers characterized by DNA repair defects.

  • Advanced Melanoma: A 2025 phase II trial investigated niraparib in patients with advanced melanoma whose tumors had homologous recombination pathway gene mutations and had progressed after standard therapies [5] [6]. In this small study (n=14), the results showed a disease control rate of 64%, with two patients achieving a confirmed response and seven experiencing stable disease lasting at least 16 weeks [5] [6]. The study also used circulating tumor DNA (ctDNA) monitoring, finding that a mutation in the ARID1A gene became undetectable in responding patients, suggesting ctDNA as a potential biomarker [5].
  • Combination with Immunotherapy: Preclinical evidence and early clinical plans support exploring niraparib with other agents. Research in an HR-proficient ovarian cancer mouse model found that niraparib remodeled the tumor immune microenvironment by promoting M1 polarization of macrophages and CD8+ T cell infiltration [7]. The synergistic effect was linked to chemokines CCL5, CXCL9, and CXCL10 [7]. Based on such findings, researchers plan a phase II trial combining a PARP inhibitor with immunotherapy for melanoma [5].

The following table summarizes quantitative data from key studies.

Study / Model Key Quantitative Findings Significance
Preclinical (In Vitro) [1] IC₅₀ for PARP1: 3.8 nM; PARP2: 2.1 nM Demonstrates highly potent and selective enzyme inhibition.
Preclinical (In Vivo PK) [3] Tumor-to-plasma exposure ratio at steady state: ~3.3:1 Explains robust efficacy, especially in BRCAwt tumors.
Clinical (NOVA Trial) [3] PFS improvement in non-gBRCAmut patients: +5.4 months (vs. +1.9 months for olaparib in a similar population) Underpins broad approval for maintenance therapy in ovarian cancer, regardless of BRCA status.
Clinical (Melanoma Phase II) [5] [6] Disease Control Rate: 64% (9/14 patients) Suggests potential for a new, genetically-defined use in melanoma.

Future Research Directions

Current research is focused on overcoming the limitations of PARP inhibitor monotherapy and expanding its benefits.

  • Combination Therapies: There is a strong biological rationale for combining niraparib with other agents, including antiangiogenic drugs, and especially immune checkpoint inhibitors (e.g., anti-PD-1), to achieve more durable responses and broaden the patient population [1] [4].
  • Overcoming Resistance: A major challenge in the field is intrinsic and acquired resistance to PARP inhibitors. Strategies to combat this, and the development of reliable biomarkers beyond BRCA and HRD status, are active areas of investigation [1].
  • Novel Biomarkers: The application of tools like ctDNA monitoring to track mutations such as ARID1A during treatment is being explored as a dynamic biomarker of response [5].

References

PARP inhibition and genomic instability mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of PARP Inhibition

PARP inhibitors induce genomic instability through multiple interconnected mechanisms, primarily in cells with pre-existing deficiencies in the Homologous Recombination (HR) repair pathway.

  • Synthetic Lethality with HR Deficiency: The foundational mechanism. HR is a high-fidelity pathway for repairing DNA double-strand breaks (DSBs). In cells with HR defects (e.g., due to BRCA1 or BRCA2 mutations), inhibition of PARP, a key enzyme in the repair of single-strand breaks (SSBs), leads to the accumulation of unrepaired DNA damage and cell death. HR-proficient cells can survive this insult, creating a therapeutic window [1] [2].
  • PARP Trapping: Beyond merely inhibiting PARP's enzymatic activity, most clinical PARP inhibitors (PARPis) trap the PARP enzyme on DNA. The PARPi-PARP-DNA complex is cytotoxic as it physically blocks replication fork progression, leading to replication fork collapse and the formation of DSBs [3] [1] [4].
  • Induction of Replication Stress and Transcription-Replication Conflicts (TRCs): An emerging body of research suggests that the cytotoxicity of PARPis is also linked to transcription-replication conflicts. PARP1 helps resolve conflicts between the transcription and replication machineries by recruiting proteins like TIMELESS and TIPIN. Inhibiting PARP1 disrupts this process, leading to TRCs, DNA damage, and replication stress, which are particularly detrimental to HR-deficient cells [2] [5].

The diagram below illustrates how these pathways converge to cause genomic instability and cell death in HR-deficient cells.

parp_mechanism PARPi PARP Inhibitor (PARPi) PARP_Trap Trapped PARP-DNA Complex PARPi->PARP_Trap Inhibits & Traps TRC Transcription-Replication Conflicts (TRCs) PARPi->TRC Disrupts Resolution SSB Single-Strand Break (SSB) SSB->PARP_Trap Fork_Collapse Replication Fork Collapse PARP_Trap->Fork_Collapse DSB Double-Strand Break (DSB) Fork_Collapse->DSB HR_Deficient HR-Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient HR_Proficient HR-Proficient Cell DSB->HR_Proficient Cell_Death Genomic Instability & Cell Death HR_Deficient->Cell_Death Survival Survival HR_Proficient->Survival TRC->DSB

PARP inhibition causes genomic instability via PARP trapping and transcription-replication conflicts, leading to selective cell death in HR-deficient cells.

Clinical PARP Inhibitors and Key Biomarkers

Several PARP inhibitors have been approved for clinical use, revolutionizing the treatment of HR-deficient cancers. Their application is closely tied to specific biomarkers.

Table 1: Clinically Approved PARP Inhibitors and Associated Biomarkers

PARP Inhibitor Key Approved Cancers Relevant Biomarkers & Patient Selection
Olaparib Ovarian, Breast, Pancreatic, Prostate BRCA mutations, HRD [3] [2] [6]
Rucaparib Ovarian, Prostate BRCA mutations, HRD [3] [2]
Niraparib Ovarian HRD (including BRCA mutations) [3] [7]
Talazoparib Breast BRCA mutations [3]

Homologous Recombination Deficiency (HRD) is a broader biomarker beyond BRCA mutations. FDA-approved companion diagnostics (e.g., Myriad myChoice) quantify HRD using genomic "scarring" biomarkers: Loss of Heterozygosity (LOH), Telomeric Allelic Imbalance (TAI), and Large-Scale Transitions (LST) [2].

Resistance Mechanisms and Combinatorial Strategies

A significant challenge in PARPi therapy is the eventual development of resistance. Key resistance mechanisms and strategies to overcome them are active areas of research.

Primary Mechanisms of Resistance:

  • HR Restoration: Reversion mutations in BRCA1/2 that restore the open reading frame and HR function are a common resistance mechanism [1] [2].
  • Reduced PARP Trapping: Hypomorphic PARP1 mutations or reduced PARP1 expression can diminish the formation of cytotoxic trapped complexes [2].
  • Replication Fork Stabilization: Loss of proteins like PTIP or EME1 can protect stalled replication forks from degradation, allowing cells to survive replication stress [2].
  • Drug Efflux Pumps: Upregulation of efflux pumps like P-glycoprotein can reduce intracellular concentrations of PARPis [2].

Promising Combination Therapies: Combining PARPis with other agent classes can help overcome resistance and enhance efficacy.

Table 2: Strategies to Overcome PARPi Resistance

Combination Partner Mechanism of Action Examples / Clinical Context
Immune Checkpoint Inhibitors (ICIs) PARPi-induced genomic instability may increase tumor mutational burden and neoantigen load, potentially enhancing immune response [8] [6]. Atezolizumab, Pembrolizumab
Anti-angiogenic Agents Combines DNA damage induction with inhibition of tumor blood supply; shown to improve outcomes in HRD-positive advanced ovarian cancer [7]. Bevacizumab
DNA Damage Response (DDR) Inhibitors Simultaneously targets multiple, complementary DNA repair pathways to exacerbate genomic instability [2]. ATR, ATM, or WEE1 inhibitors
Epigenetic Drugs May reverse epigenetic silencing of BRCA1 or other tumor suppressor genes to re-sensitize tumors [2]. DNMT or HDAC inhibitors

Experimental Insights and Protocols

Research into PARPi-induced genomic instability relies on robust experimental assays to quantify DNA damage and cytogenetic alterations.

  • Sister Chromatid Exchange (SCE) Assay: This classic cytogenetic technique is a highly sensitive measure of genomic instability. The protocol involves:

    • Cell Culture & Labeling: Grow cells in the presence of BrdU (5-bromo-2'-deoxyuridine) for two full cell cycles.
    • Drug Treatment: Expose cells to the PARPi (e.g., Olaparib) at clinically relevant doses for the duration of BrdU incorporation.
    • Metaphase Arrest & Harvesting: Add a spindle inhibitor (e.g., colcemid) to arrest cells in metaphase. Harvest cells and subject them to a hypotonic solution, then fix.
    • Differential Staining: Stain chromosomes with a fluorescent dye (e.g., Hoechst 33258) and expose to UV light, followed by Giemsa staining. This results in sister chromatids staining differentially.
    • Analysis: Score the number of SCEs per metaphase under a microscope. A significant increase in SCEs in PARPi-treated cells indicates hyper-recombination and genomic instability [9].
  • Chromatin Retention Assay (for PARP Trapping): This assay measures the extent of PARP trapping on chromatin.

    • Treatment: Treat cells with a PARP trapping agent (e.g., Olaparib) and a DNA-damaging agent (e.g., methyl methanesulfonate).
    • Fractionation: Lyse cells and separate the soluble nuclear fraction (containing unbound proteins) from the chromatin-bound fraction using centrifugation.
    • Detection: Analyze the chromatin fraction by western blot to quantify the amount of PARP protein retained. Stronger signals indicate more potent PARP trapping [1].

A Note on Genomic Instability in Normal Cells

While PARPis are selectively toxic to HR-deficient cancer cells, evidence suggests they can also induce genomic instability in normal, repair-proficient human cells. One study demonstrated that clinically relevant doses of olaparib cause a significant, dose-dependent increase in sister chromatid exchanges (SCEs) and chromatid aberrations in primary human lymphoid cells and non-tumorigenic epithelial cell lines [9]. This finding has important implications for long-term use, particularly in adjuvant or prevention settings, and warrants further investigation.

Future Directions and Conclusions

The field of PARP inhibition continues to evolve rapidly. Key future directions include:

  • Novel Inhibitors: Development of selective PARP1-specific inhibitors (e.g., saruparib), which may be sufficient for synthetic lethality while potentially reducing toxicity linked to PARP2 inhibition [5].
  • Refining Biomarkers: Moving beyond static genomic scarring assays towards functional tests that can capture dynamic changes in HR status and predict response to combination therapies [2].
  • Overcoming Resistance: Continued focus on rational combination therapies and a deeper understanding of the transcription-replication conflict pathway will be crucial for developing next-generation treatments [2] [5].

References

Key Pharmacokinetic and Mass Balance Data of 14C-Niraparib

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Result Notes / Context
Oral Bioavailability (Fpo) 72.7% [1] High fraction of oral dose reaches systemic circulation
Time to Peak (Tmax) 2.49 hours [2] Rapid oral absorption
Max Concentration (Cmax) 540 ng/mL [2] Mean value after single 300 mg oral dose
Elimination Half-life (t1/2) 92.5 hours [2] In plasma, for total radioactivity; slow elimination
Plasma Protein Binding Not quantified in study Information not available in provided results
Apparent Volume of Distribution (VD) ≈1220 L [3] High volume, indicates extensive tissue distribution
Total Recovery (over 504 h) 86.3% [2] Mean total TRA recovered
Recovery in Urine 47.5% [2] Renal pathway involved
Recovery in Feces 38.8% [2] Hepatic/biliary pathway involved

Experimental Protocol & Methodology

The data in the table above was generated from a specific clinical trial (NCT02476552). Here is a detailed breakdown of its methodology [2] [1].

  • Study Design: An open-label, single-dose study in six evaluable patients with advanced solid tumors.
  • Dosing: Each patient received a single oral dose of 300 mg of niraparib, containing 100 μCi of 14C-radiolabelled niraparib.
  • Infusion: Approximately 2 hours after the oral dose (around the anticipated Tmax), patients received a 15-minute intravenous infusion of a 100 μg 14C-niraparib microtracer (containing ~100 nCi radioactivity). This simultaneous dosing is key to the microtracer technique.
  • Sample Collection: Blood, plasma, urine, and feces were collected at predetermined intervals for up to 504 hours (21 days).
  • Analytical Methods:
    • Liquid Scintillation Counting (LSC): Used to measure Total Radioactivity (TRA) in biological samples for mass balance.
    • Accelerator Mass Spectrometry (AMS): Used to measure the plasma concentrations of the intravenously administered 14C-microtracer with high sensitivity. This allowed for the calculation of absolute bioavailability [1].
    • LC-MS/MS: Coupled with off-line LSC for metabolite profiling and identification in plasma, urine, and feces.

The workflow below illustrates the structure of this microtracer study.

Start Study Participants (n=6, advanced solid tumors) Dosing Simultaneous Dosing Start->Dosing Oral Oral Dose 300 mg 14C-Niraparib (100 μCi) Dosing->Oral IV IV Microtracer 100 μg 14C-Niraparib (15-min infusion, ~100 nCi) Dosing->IV SampleCollection Sample Collection (up to 504 hours) Oral->SampleCollection IV->SampleCollection Plasma Plasma SampleCollection->Plasma Urine Urine SampleCollection->Urine Feces Feces SampleCollection->Feces Analysis Sample Analysis Plasma->Analysis Urine->Analysis Feces->Analysis LSC Liquid Scintillation Counting (LSC) Analysis->LSC AMS Accelerator Mass Spectrometry (AMS) Analysis->AMS LCMS LC-MS/MS & Metabolite Profiling Analysis->LCMS DataOutput Data Output (PK Parameters & Mass Balance) LSC->DataOutput AMS->DataOutput LCMS->DataOutput

Microtracer study design for 14C-niraparib ADME.

Metabolism and Excretion Pathways

The study identified the metabolic fate of niraparib [2]:

  • Primary Metabolic Pathway: Niraparib primarily undergoes hydrolytic and conjugative metabolism.
    • The major metabolite is M1, formed by amide hydrolysis of niraparib. This metabolite is considered inactive.
    • M1 is further metabolized into its glucuronide conjugate.
  • Minimal Oxidative Metabolism: The oxidative pathway via Cytochrome P450 enzymes is minimal, which contributes to niraparib's lower potential for drug-drug interactions compared to some other PARP inhibitors like olaparib [4] [5].
  • Excretion Routes: The near-equal recovery in urine and feces demonstrates that both renal and hepatic/biliary pathways are comparably important for the elimination of niraparib and its metabolites [2] [6].

Research Implications Summary

  • High Bioavailability: The absolute oral bioavailability of 72.7% indicates efficient absorption [1].
  • Dual Excretion: The almost 50/50 split between renal and fecal excretion ( 47.5% in urine, 38.8% in feces) informs that dose adjustments may be necessary for patients with either renal or hepatic impairment [2]. Subsequent research supports a dose reduction to 200 mg in patients with moderate hepatic impairment [6].
  • High Volume of Distribution: The large volume of distribution ( ≈1220 L) confirms extensive tissue distribution, which is consistent with preclinical data showing high tumor-to-plasma concentration ratios and ability to cross the blood-brain barrier [3].

References

Niraparib tosylate colony formation assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data from Colony Formation Assays

The table below summarizes key experimental parameters and findings from preclinical studies utilizing niraparib tosylate in colony formation assays.

Parameter Details
Cell Lines Used KYSE-30, KYSE-150 (Esophageal Squamous Cell Carcinoma) [1] [2]; A2780, SKOV3, PEO1 (Ovarian Cancer) [3]
Niraparib Treatment 5 μmol/L (KYSE cells) [1] [2]
Radiation Dose 4 Gy (X-rays) [1] [2]
Key Finding (Combination vs. Radiation alone) Colony formation efficiency was significantly lower in the combination group (P < 0.01) [1] [2]
Plating Density 1,000 cells/plate (60 mm dish) [1] [2]; 5,000 cells/well (6-well plate) [3]
Incubation Time 8-10 days (KYSE cells) [1] [2]; 1-2 weeks (Ovarian cancer cells) [3]
Staining & Counting Fixed with 4% paraformaldehyde, stained with 0.5%-1% crystal violet; colonies with ≥50 cells were counted [1] [2] [3]
Calculated Metrics Colony Formation Rate (%), Surviving Fraction (SF) [1] [2]

Detailed Experimental Protocol

Here is a step-by-step protocol for performing a colony formation assay to evaluate this compound as a radiosensitizer, synthesized from the referenced studies.

Pre-Assay Preparation
  • Cell Line Selection: Choose appropriate cancer cell models (e.g., KYSE-30, KYSE-150 for ESCC). Culture cells in recommended medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ atmosphere [1] [2].
  • Drug Solution: Prepare a stock solution of this compound in DMSO. Dilute to the desired working concentration (e.g., 5 μmol/L) in culture medium for treatments [1] [2] [4].
Cell Plating and Experimental Groups
  • Day 1: Plate Cells
    • Trypsinize, count, and reseed cells in 60 mm culture dishes or 6-well plates at a low density of 1,000 to 5,000 cells per well to allow for undisturbed colony growth over 1-2 weeks [1] [2] [3].
    • Allow cells to adhere for 24 hours.
  • Define Treatment Groups:
    • Control: No treatment.
    • Niraparib alone: Treat with this compound (e.g., 5 μmol/L).
    • Radiation alone: Expose to radiation (e.g., 4 Gy).
    • Combination: Treat with this compound followed by radiation [1] [2].
Drug and Radiation Treatment
  • Day 2: Apply Treatments
    • For combination group, incubate cells with this compound for several hours (e.g., 6 hours) before irradiation [1] [2].
    • Expose relevant groups to a single dose of radiation (e.g., 4 Gy X-rays). After irradiation, return all plates to the incubator for the duration of the assay.
Colony Fixation, Staining, and Counting
  • Day 8-12: Harvest Colonies
    • After 8-12 days of incubation, or when visible colonies have formed in the control group, terminate the assay.
    • Fixation: Aspirate medium, gently wash with PBS, and add 4% paraformaldehyde to cover the cell layer for 15 minutes at room temperature [1] [2].
    • Staining: Remove paraformaldehyde, wash gently, and add 1% crystal violet solution (in 20% methanol) for 15 minutes [1] [2] [3].
    • Rinsing & Drying: Carefully rinse plates with tap water until background staining is removed. Air-dry the plates completely [3].
    • Counting: Using a microscope, count all colonies containing 50 or more cells [1] [2].
Data Analysis
  • Calculate Colony Formation Rate: (Number of colonies counted / Number of cells seeded) × 100% [1] [2].
  • Calculate Surviving Fraction (SF): Number of colonies counted / (Number of cells seeded × (Plating efficiency of control / 100)), where plating efficiency is the colony formation rate of the control group [1] [2].
  • Statistical Analysis: Compare the surviving fractions between treatment groups using appropriate statistical tests (e.g., t-test). A significant reduction in the SF of the combination group compared to radiation alone indicates a radiosensitizing effect [1] [2].

Underlying Mechanism of Action

This compound acts as a potent and selective inhibitor of PARP1 and PARP2 enzymes [5] [4]. The following diagram illustrates the core mechanism of how this compound, particularly in combination with radiation, leads to reduced colony formation and increased cancer cell death.

Experimental Workflow Visualization

The following diagram outlines the key procedural stages of the colony formation assay protocol, providing a clear overview of the experimental timeline and critical steps.

workflow Prep 1. Pre-Assay Preparation (Cell culture, drug stock prep) Plate 2. Cell Plating (Seed 1,000-5,000 cells/well) Incubate 24h Prep->Plate Treat 3. Apply Treatments (Control, Niraparib, Radiation, Combination) Plate->Treat Incubate 4. Long-Term Incubation (8-14 days for colony growth) Treat->Incubate Analyze 5. Fix, Stain & Count (Fix with PFA, stain with crystal violet) Count colonies ≥50 cells Incubate->Analyze Data 6. Data Analysis (Calculate Surviving Fraction) Perform statistical tests Analyze->Data

Research Applications and Synergistic Combinations

Colony formation assays are crucial for evaluating the efficacy of this compound, both as a single agent and in combination with other therapies. Research has identified promising synergistic partners.

  • Single-Agent Activity: this compound demonstrates potent anti-tumor activity as a single agent, particularly in cancer cells with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations [5] [4].
  • Synergy with GX15-070 (Obatoclax): A 2025 study identified GX15-070, an Mcl1 inhibitor, as a strong synergist with niraparib. The combination was effective in ovarian cancer models independent of BRCA status. Mechanistically, GX15-070 promotes a shift in DNA repair from Homologous Recombination (HR) to error-prone Non-Homologous End Joining (NHEJ), increasing the cell's reliance on PARP for survival and thus enhancing niraparib's efficacy [3].

References

Flow cytometry apoptosis detection with Niraparib

Author: Smolecule Technical Support Team. Date: February 2026

Niraparib-Induced Apoptosis Detection Protocol

The following protocol synthesizes methodologies from recent publications investigating niraparib in ovarian cancer models [1] [2] [3]. The core of the detection utilizes the Annexin V/Propidium Iodide (PI) assay to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Materials and Reagents

  • Cell Lines: Ovarian cancer cell lines such as A2780, SKOV3, or PEO1 [2] [3].
  • Drug: Niraparib (e.g., Selleck Chemicals, S2741) [4]. Prepare a stock solution in DMSO and store at -20°C.
  • Staining Reagents: Annexin V-FITC conjugate and Propidium Iodide (PI). Commercial kits are available (e.g., Annexin V-FITC Apoptosis Detection Kit) [5] [6].
  • Buffers: 1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂), Phosphate-Buffered Saline (PBS).
  • Equipment: Flow cytometer with 488 nm excitation laser and filters for FITC (~530 nm) and PI (~617 nm).

Experimental Workflow The diagram below outlines the key steps for preparing and analyzing cells treated with niraparib.

G Start Seed ovarian cancer cells (e.g., A2780, SKOV3) Treat Treat with Niraparib (see table for doses & duration) Start->Treat Harvest Harvest cells (include floating cells) Treat->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer (1×10⁶ cells/100µL) Wash->Resuspend Stain Stain with Annexin V-FITC and PI (incubate 15 min in dark) Resuspend->Stain Analyze Analyze by Flow Cytometry (within 1 hour) Stain->Analyze

Detailed Procedural Steps

  • Cell Seeding and Treatment: Seed cells and allow to adhere overnight. Treat with your chosen concentration of niraparib (refer to the table below for guidance) for the desired duration. Include a vehicle control (e.g., DMSO at the same dilution as niraparib) [2] [3].
  • Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells should be detached gently using a non-enzymatic method like EDTA or mild trypsinization to preserve membrane integrity [7].
  • Staining: Wash cells twice with cold PBS. Resuspend the cell pellet (1×10⁶ cells) in 100 µL of 1X Binding Buffer. Add Annexin V-FITC and PI as per kit instructions. Typically, 5 µL of each dye is used. Incubate for 15 minutes at room temperature in the dark [5] [6].
  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Use a 488 nm laser for excitation.
    • Annexin V-FITC is detected in the FL1 channel (e.g., 530/30 nm filter).
    • PI is detected in the FL2 or FL3 channel (e.g., 575/26 nm or >670 nm filter).

Data Interpretation

  • Annexin V-FITC negative / PI negative: Viable, non-apoptotic cells.
  • Annexin V-FITC positive / PI negative: Early apoptotic cells.
  • Annexin V-FITC positive / PI positive: Late apoptotic or necrotic cells.

Key Experimental Parameters from Literature

The table below summarizes specific conditions and outcomes from published studies to assist in experimental design.

Table 1: Reported Niraparib Treatments and Apoptotic Effects

Cell Line Niraparib Concentration Treatment Duration Key Apoptotic Findings Citation
A2780 (BRCA wild-type) 5 µM 48 hours Synergistic increase in apoptosis when combined with Short-Term Starvation (STS); increased cleaved caspase-3. [2]
SKOV3 (BRCA wild-type) 5 µM 48 hours Increased apoptosis in combination with STS. [2]
A2780 (BRCA wild-type) 1 µM 48 hours Synergistic reduction in cell viability and increased apoptosis when combined with 100 pM Trabectedin; effect was p53-dependent. [3]
PEO1 (BRCA2 mutant) ~7.5 µM (IC₅₀) 24 hours More sensitive to niraparib alone; combination with Brivanib enhanced apoptosis. [1] [6]

Molecular Signaling in Niraparib-Induced Apoptosis

Niraparib induces apoptosis primarily through DNA damage accumulation. The diagram below illustrates the key signaling pathways involved, as reported in the literature.

G Niraparib Niraparib DSBs Accumulation of Double-Strand Breaks (DSBs) Niraparib->DSBs  PARP Inhibition p53 p53 Activation DSBs->p53 Apoptosis Apoptosis Execution (PS externalization, DNA fragmentation) DSBs->Apoptosis  Synthetic Lethality in  HRD/BRCA-mutant cells Mitochondria Mitochondrial Apoptotic Pathway p53->Mitochondria  Upregulates  PUMA, NOXA, BAX Caspases Caspase-3/7 Activation Mitochondria->Caspases  Cytochrome c release Caspases->Apoptosis

The core mechanism involves inhibition of PARP, a key enzyme in DNA single-strand break repair. This leads to the stalling and collapse of replication forks, resulting in cytotoxic double-strand breaks (DSBs) [1]. In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, repair of these DSBs is compromised, leading to genomic instability and cell death via synthetic lethality [1] [3].

As visualized, the accumulated DNA damage triggers p53 activation, upregulating pro-apoptotic proteins like PUMA, NOXA, and BAX [3]. This initiates the mitochondrial apoptotic pathway, resulting in caspase-3/7 activation—a definitive marker of apoptosis detectable by cleavage-specific antibodies in flow cytometry or western blot [2] [3]. Caspase activation leads to key apoptotic hallmarks, including phosphatidylserine (PS) externalization (detected by Annexin V) and DNA fragmentation [7] [8].

Methodological Notes for Researchers

  • Multiparametric Panels: For a deeper analysis, consider incorporating additional markers. Antibodies against cleaved caspase-3 or cleaved PARP can provide earlier and more specific confirmation of apoptotic commitment and can be combined with Annexin V in a multiplexed panel [7].
  • Inclusion of Floating Cells: A critical step for accurate quantification. A significant proportion of apoptotic cells detach from the culture substrate; discarding the culture supernatant will lead to a substantial underestimation of the apoptosis rate [7].
  • Gating and Controls: Always use single-stained and untreated controls to properly set up compensation and gating on the flow cytometer. Distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations [8].

References

Niraparib Radiosensitization In Vitro: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Niraparib Mechanism and Radiosensitization

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a class of targeted anticancer agents that have demonstrated significant potential as radiosensitizers across various cancer types. Niraparib, a potent and selective inhibitor of PARP1 and PARP2, exerts its effects through multiple mechanisms centered on DNA damage response pathways. By inhibiting PARP-mediated DNA repair, niraparib promotes the accumulation of DNA damage, ultimately leading to enhanced cancer cell death when combined with radiation therapy. The synthetic lethality approach exploits pre-existing DNA repair deficiencies in cancer cells, making them particularly vulnerable to PARP inhibition while sparing normal cells with intact repair mechanisms [1].

The molecular foundation of niraparib-mediated radiosensitization lies in its ability to disrupt base excision repair (BER), the primary pathway for repairing radiation-induced single-strand breaks (SSBs). When SSBs remain unrepaired due to PARP inhibition, they can convert to more lethal double-strand breaks (DSBs) during DNA replication. Additionally, evidence suggests that niraparib may impair the repair of direct radiation-induced DSBs by affecting both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways [2]. Beyond these DNA repair-focused mechanisms, recent studies indicate that niraparib may enhance antitumor immunity when combined with radiation by activating the STING/TBK1/IRF3 pathway, leading to increased production of inflammatory cytokines and enhanced CD8+ T-cell infiltration in some cancer models [3].

Experimental Design Considerations

Cell Line Selection and Culture Conditions
  • Cancer Type Considerations: Select cell lines relevant to your research focus. Esophageal squamous cell carcinoma (KYSE-30, KYSE-150), non-small cell lung cancer (A549, H1299), breast cancer, and cervical cancer (Siha) cell lines have demonstrated responsiveness to niraparib radiosensitization in prior studies [4] [5] [2]. Include lines with varying p53 status and DNA repair capabilities to evaluate these factors as potential response modifiers.

  • Culture Conditions: Maintain cells in appropriate media (typically DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For studies investigating tumor microenvironment effects, consider conducting parallel experiments under hypoxic conditions (5% O₂) as hypoxia has been shown to enhance niraparib-mediated radiosensitization in some models [6].

Treatment Groups and Controls

Each experiment should include the following treatment groups for proper comparison:

  • Untreated control (vehicle only)
  • Niraparib monotherapy
  • Radiation monotherapy
  • Combination treatment (niraparib + radiation)

Table 1: Experimental Groups for Niraparib Radiosensitization Studies

Group Name Niraparib Concentration Radiation Dose Purpose
Control Vehicle only None Baseline measurements
Niraparib alone 1-10 µM (cell line dependent) None Niraparib cytotoxicity assessment
Radiation alone Vehicle only 2-8 Gy (dose-dependent) Radiation cytotoxicity assessment
Combination 1-10 µM 2-8 Gy Radiosensitization assessment

Detailed Experimental Protocols

Drug Preparation and Treatment Protocol
  • Stock Solution Preparation: Prepare niraparib stock solution in DMSO at 10-100 mM concentration and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For working concentrations, dilute in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% to maintain cell viability [4] [2].

  • Treatment Protocol Optimization: Based on method optimization data from multiple studies, the most effective treatment sequence involves:

    • Pre-treatment: Incubate cells with niraparib for 1-2 hours before irradiation
    • Irradiation: Expose cells to specified radiation doses
    • Post-treatment maintenance: Maintain cells in niraparib-containing media for 24 hours post-irradiation [2]
    • Drug removal: Replace with fresh drug-free media and continue incubation until assay endpoint
Radiation Procedures
  • Radiation Source: Utilize X-ray irradiators with energies typically ranging from 160-320 kV for in vitro studies.
  • Dose Selection: Based on published studies, effective radiation doses range from 2-8 Gy, with 4 Gy being commonly used for many assays [4] [6] [5].
  • Dose Rate: Maintain consistent dose rates (typically 1-2 Gy/min) across experiments to ensure reproducible results.
  • Environmental Control: Perform irradiation at room temperature with cells in medium, then promptly return to incubator to minimize environmental stress.
Cell Viability and Proliferation Assays
3.3.1 CCK-8 Assay Protocol

The Cell Counting Kit-8 (CCK-8) assay provides a quantitative method for assessing cell proliferation and cytotoxicity:

  • Day 1: Seed cells in 96-well plates at optimal density (typically 3,000 cells/well for KYSE-30 and KYSE-150 lines) and incubate for 24 hours to allow attachment [4] [6].
  • Day 2: Apply treatment protocols according to experimental groups.
  • Day 3-5: At each timepoint (24h, 48h, 72h post-treatment), add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
  • Measurement: Measure absorbance at 450 nm using a microplate reader.
  • Calculation: Calculate cell survival rate using the formula: Cell survival rate (%) = (ODexperimental - ODblank) / (ODcontrol - ODblank) × 100% [6]
3.3.2 Clonogenic Survival Assay

The clonogenic assay remains the gold standard for evaluating radiosensitization effects:

  • Seeding Density: Plate cells at appropriate densities (100-1,000 cells/dish depending on expected survival) in 60 mm culture dishes and allow to adhere for 24 hours [4] [2].
  • Treatment Application: Apply niraparib pretreatment followed by radiation at various doses (0, 2, 4, 6, 8 Gy).
  • Incubation: Maintain cells in drug-free media for 8-10 days to allow colony formation.
  • Fixation and Staining: Fix colonies with 4% paraformaldehyde for 15 minutes, then stain with 1% crystal violet for 15 minutes at room temperature [4].
  • Colony Counting: Count colonies containing ≥50 cells as survivors.
  • Data Analysis: Calculate surviving fractions and plot survival curves. Calculate the sensitization enhancement ratio (SER) by comparing radiation alone versus combination treatment survival curves.

Table 2: Key Parameters for Niraparib Radiosensitization Across Cancer Cell Types

Cell Line Cancer Type Effective Niraparib Concentration Radiation Dose Observed Effects Citation
KYSE-30 Esophageal 5 µM 4 Gy Significant reduction in colony formation; increased apoptosis [4]
KYSE-150 Esophageal 5 µM 4 Gy Enhanced cytotoxicity; cell cycle arrest [4]
A549 Lung 1-10 µM 2-8 Gy p53-independent radiosensitization [2]
H1299 Lung 1-10 µM 2-8 Gy p53-independent radiosensitization [2]
Siha Cervical Not specified 4 Gy Increased apoptosis; cell cycle redistribution [5]
DNA Damage and Repair Analysis
3.4.1 Immunofluorescence for γ-H2AX Foci
  • Timepoints: Collect cells at specific timepoints after irradiation (typically 1, 6, 24 hours) to assess DNA damage induction and repair kinetics.
  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.
  • Blocking: Block with 5% BSA for 1 hour at room temperature.
  • Antibody Incubation: Incubate with primary antibody against γ-H2AX (1:1000 dilution) overnight at 4°C, then with appropriate fluorescent secondary antibody for 1 hour at room temperature [4].
  • Nuclear Staining: Counterstain with DAPI to visualize nuclei.
  • Imaging and Analysis: Acquire images using fluorescence microscopy. Count γ-H2AX foci in at least 50 cells per treatment group.
3.4.2 Flow Cytometry for Apoptosis and Cell Cycle
  • Apoptosis Assessment:

    • Harvest cells 24-48 hours post-treatment
    • Stain with Annexin V-FITC and propidium iodide (PI) according to manufacturer's protocol
    • Analyze using flow cytometry within 1 hour of staining
    • Identify apoptotic cells as Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) [4] [6]
  • Cell Cycle Analysis:

    • Fix cells in 75% ethanol overnight at 4°C
    • Wash and resuspend in PI solution containing RNase A
    • Incubate at 37°C for 30 minutes in the dark
    • Analyze DNA content by flow cytometry
    • Use ModFitLT or similar software to determine cell cycle distribution [6]

The following diagram illustrates the experimental workflow for assessing niraparib radiosensitization:

G cluster_cell Cell Preparation cluster_treatment Treatment Application cluster_assays Assessment Methods Start Experimental Setup A1 Seed cells in appropriate plates Start->A1 A2 Incubate 24h for cell attachment A1->A2 B1 Apply niraparib pretreatment (1-2h) A2->B1 B2 Apply radiation (2-8 Gy) B1->B2 B3 Maintain niraparib for 24h post-IR B2->B3 C1 Cell Viability (CCK-8) B3->C1 C2 Clonogenic Survival B3->C2 C3 DNA Damage (γ-H2AX) B3->C3 C4 Apoptosis/Cell Cycle (Flow Cytometry) B3->C4 Results Data Analysis & Interpretation C1->Results C2->Results C3->Results C4->Results

Data Analysis and Interpretation

Key Parameters and Calculations
  • Clonogenic Survival Parameters:

    • Plating efficiency (PE) = (Number of colonies counted / Number of cells seeded) × 100%
    • Surviving fraction (SF) = Number of colonies / (Number of cells seeded × PE)
    • Sensitization enhancement ratio (SER) = SF radiation alone / SF combination treatment
  • Apoptosis Analysis: Calculate the apoptotic index as the percentage of Annexin V-positive cells. Combination treatment typically shows significant increases in apoptotic indices compared to single modalities [4] [5].

  • DNA Damage Quantification: Express γ-H2AX results as foci per cell or percentage of cells with >10 foci. Combination treatment typically shows persistent γ-H2AX foci at later timepoints, indicating impaired DNA repair.

Statistical Considerations
  • Replication: Perform all experiments in triplicate with multiple biological replicates to ensure reproducibility.
  • Analysis: Use Student's t-test for comparing two groups and ANOVA for multiple comparisons. Consider p-values <0.05 as statistically significant.
  • Data Presentation: Express quantitative data as mean ± standard deviation (SD) or standard error of the mean (SEM) as appropriate.

Troubleshooting and Technical Notes

  • Optimization Considerations: If radiosensitization effects are suboptimal, consider:

    • Testing higher niraparib concentrations (up to 10 µM)
    • Extending pretreatment time to 2-4 hours
    • Increasing post-treatment maintenance to 24-48 hours
    • Verifying PARP inhibition efficiency using PARylation assays
  • Cell Line Variability: Response to niraparib radiosensitization varies by cell line. Esophageal cancer lines KYSE-30 and KYSE-150 show particular sensitivity, with combination therapy resulting in significantly reduced colony formation efficiency (P<0.01) compared to radiation alone [4].

  • Microenvironment Effects: For more physiologically relevant models, consider conducting experiments under hypoxic conditions (5% O₂) and/or higher atmospheric pressure (1 PSI), as these conditions have been shown to enhance niraparib-mediated radiosensitization in esophageal cancer models [6].

Conclusion

The protocols outlined herein provide a comprehensive framework for evaluating niraparib as a radiosensitizer in various cancer cell lines. The consistent findings across multiple studies demonstrate that niraparib significantly enhances radiation-induced cytotoxicity, promotes apoptosis, and impairs DNA damage repair in vitro. These application notes should serve as a solid foundation for researchers exploring combination therapies involving PARP inhibition and radiation, ultimately contributing to the development of more effective cancer treatment strategies.

References

Comprehensive Application Notes and Protocols: Western Blot Analysis of γ-H2AX in Niraparib Treatment Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to γ-H2AX as a DNA Damage Marker in PARP Inhibitor Research

Phosphorylated histone H2AX (γ-H2AX) has emerged as a sensitive molecular marker for detecting DNA double-strand breaks (DSBs) in cellular response to genotoxic stress, including that induced by PARP inhibitors like Niraparib. The formation of γ-H2AX foci occurs rapidly after DSB formation through the activation of phosphatidylinositol-3-OH-kinase-like family protein kinases (ATM, ATR, and DNA-PK), with phosphorylation at serine 139 serving as a platform for recruitment of DNA repair machinery [1]. This molecular event represents one of the earliest cellular responses to DNA damage, making γ-H2AX detection an invaluable tool for assessing the efficacy and mechanisms of DNA-damaging agents in preclinical research.

The clinical relevance of γ-H2AX detection in PARP inhibitor studies is underscored by recent investigations into Niraparib's mechanisms of action across various cancer models. Research has demonstrated that Niraparib exerts its antitumor effects primarily through the mechanism of "synthetic lethality" in homologous recombination-deficient cells, resulting in accumulated DNA damage marked by γ-H2AX formation [2]. Additionally, studies have revealed that Niraparib combination strategies can significantly enhance this DNA damage response; for instance, GX15-070 (Obatoclax Mesylate) was found to promote a shift in DNA repair pathways from homologous recombination (HR) to non-homologous end joining (NHEJ), thereby increasing Niraparib efficacy in ovarian cancer models [2]. Beyond ovarian cancer, Niraparib has shown potential as a radio-sensitizer in esophageal squamous cell carcinoma, where combination therapy resulted in increased γ-H2AX expression and improved tumor suppression [3].

Optimized Western Blot Protocol for Sensitive γ-H2AX Detection

Key Reagents and Materials
  • Antibodies: Anti-γ-H2AX (Ser139) monoclonal antibody (e.g., JBW301 from Millipore or ab81299 from Abcam), anti-H2AX antibody for normalization (ab124781 from Abcam), species-appropriate HRP-conjugated secondary antibodies
  • Cell Lysis Buffer: 2% SDS, 50 mM Tris-HCl (pH 6.8), 10% glycerol, supplemented with protease and phosphatase inhibitors (e.g., Halt Protease and Phosphatase Inhibitor Cocktail)
  • Electrophoresis: Pre-cast 12% SDS-PAGE gels or materials for casting Tris-glycine gels
  • Transfer Membranes: 0.2 μm nitrocellulose membranes (Bio-Rad, 1620112) provide superior sensitivity compared to PVDF for histone detection [4]
  • Detection: Enhanced chemiluminescence substrate (e.g., ECL Western Blotting Detection Reagent)
Detailed Step-by-Step Procedure
  • Sample Preparation:

    • Harvest cells after Niraparib treatment using appropriate methods (scraping or trypsinization).
    • Lyse cells directly in 2% SDS lysis buffer heated to 99°C. Use approximately 100-200 μL per 1×10⁶ cells.
    • Heat samples at 99°C for 10 minutes, then sonicate briefly to reduce viscosity and shear DNA.
    • Centrifuge at 16,000 × g for 5 minutes to remove insoluble material [4].
    • Determine protein concentration using RC DC Protein Assay (Bio-Rad) compatible with SDS-containing buffers.
  • Electrophoresis and Transfer:

    • Load 2-5 μg of total protein per lane for γ-H2AX detection or 10-20 μg for total H2AX on a 12% SDS-PAGE gel.
    • Perform electrophoresis at constant voltage (100-120V) until the dye front reaches the bottom of the gel.
    • Transfer proteins to nitrocellulose membrane using semidry transfer systems (e.g., PierceG2 Fast Blotter, 13 min, 25V) with ethanol-supplemented transfer buffer [4].
  • Critical Denaturation Step:

    • After transfer, cut the membrane to allow simultaneous detection of multiple targets.
    • Place the portion for γ-H2AX detection in boiling Milli-Q water for 30 minutes with gentle shaking.
    • Transfer denatured membrane to room temperature water for 30 seconds, then proceed to blocking [4].
    • For comparison, process another portion without denaturation.
  • Immunoblotting:

    • Block membranes in TBST (20 mM Tris, pH 7.5, 150 mM NaCl, 0.1% Tween-20) with 5% non-fat milk for 1 hour at room temperature.
    • Incubate with primary antibodies diluted in TBST with 5% BSA overnight at 4°C with gentle shaking (recommended dilutions: 1:1000 for γ-H2AX, 1:2000 for H2AX).
    • Wash membranes 3×5 minutes with TBST.
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) in TBST with 5% milk for 1 hour at room temperature.
    • Wash 3×5 minutes with TBST.
    • Develop with ECL reagent and image using a digital imaging system.

Table 1: Key Antibody Information for γ-H2AX Western Blotting

Target Antibody Clone/Code Recommended Dilution Supplier
γ-H2AX JBW301 1:1000 Millipore (05-636)
γ-H2AX ab81299 1:1000 Abcam
H2AX ab124781 1:2000 Abcam
H2AX 4F10 1:2000 Novus (H00008334-M01)
Protocol Optimization Highlights

Recent systematic investigations have revealed that histone epitopes on transfer membranes exhibit surprisingly low antibody accessibility, which can dramatically reduce detection sensitivity. The critical denaturation step included in this protocol, involving boiling membranes in water for 30 minutes, has been shown to increase detection sensitivity for γ-H2AX by over 100-fold compared to conventional methods [4]. This optimization is particularly valuable when working with limited sample material or detecting subtle changes in DNA damage response.

The choice of transfer membrane significantly impacts results. Nitrocellulose membranes generally provide higher sensitivity for histone detection compared to PVDF membranes. However, when using PVDF, the denaturation step becomes even more critical for effective epitope exposure [4]. For researchers requiring quantitative assessment, incorporating total H2AX normalization controls for variations in histone content across cell types and experimental conditions, enabling more accurate interpretation of γ-H2AX induction levels [5].

Experimental Design and Considerations for Niraparib Treatment

Cell Culture and Treatment Conditions

When designing experiments to evaluate γ-H2AX induction by Niraparib, careful consideration of cell models and treatment conditions is essential. Various ovarian cancer cell lines have demonstrated differential sensitivity to PARP inhibitors, which can influence γ-H2AX response. For instance, studies have shown that A2780 ovarian cancer cells are relatively sensitive to Niraparib, while Kuramochi cells exhibit higher resistance [6]. These differential responses should be considered when selecting appropriate cell models and treatment concentrations.

Table 2: Niraparib Treatment Considerations Across Cancer Models

Cancer Model Reported Niraparib Concentrations Treatment Duration Observed Effects
Ovarian Cancer 1-10 μM [6] 24-48 hours Dose-dependent γ-H2AX increase, cell cycle arrest
Esophageal Squamous Cell Carcinoma 5 μM [3] 6 hours pre-radiation Enhanced radiosensitivity, increased apoptosis
Pancreatic Cancer Varies by model [7] 24-72 hours Autophagy impairment, synergistic effects with gemcitabine in resistant lines
Combination with GX15-070 1-10 μM [2] 48 hours Enhanced DNA damage, repair pathway shift from HR to NHEJ
Appropriate Controls and Normalization

Including proper controls is essential for interpreting γ-H2AX Western blot results. A well-designed experiment should include:

  • Untreated controls: Baseline γ-H2AX levels
  • Positive controls: Cells treated with known DNA-damaging agents (e.g., 10-100 μM etoposide for 1.5-4 hours, 1-2 Gy ionizing radiation with 30-minute recovery) [1] [5]
  • Normalization controls: Total H2AX to account for histone content variations, and loading controls (e.g., actin, lamin B1)
  • Inhibition controls: For combination studies, include single-agent treatments

Time course experiments are recommended, as γ-H2AX kinetics following DNA damage typically peak within 30 minutes to 4 hours after exposure, with resolution dependent on repair capacity [1]. For Niraparib treatment, analysis at 6, 24, and 48 hours can provide comprehensive insight into DNA damage dynamics.

Data Interpretation and Troubleshooting

Expected Results and Analysis

Successful γ-H2AX detection by Western blot typically reveals a distinct band at approximately 15-17 kDa, corresponding to the molecular weight of H2AX. In Niraparib-treated samples, a dose-dependent increase in γ-H2AX signal should be observed, reflecting the accumulation of DNA double-strand breaks. Densitometric analysis of the bands allows for quantification of DNA damage response.

Normalization approaches are critical for accurate interpretation. The γ-H2AX signal should be normalized to total H2AX to account for variations in histone content between different cell types or experimental conditions [5]. This normalized γ-H2AX:H2AX ratio provides a more reliable measure of DNA damage than γ-H2AX signal alone. Additionally, comparing this ratio to positive controls (etoposide or radiation-treated samples) helps contextualize the extent of DNA damage induced by Niraparib.

Research has demonstrated that the combination of Niraparib with other agents can significantly enhance γ-H2AX signals. For instance, the combination of Niraparib with GX15-070 showed synergistic effects in ovarian cancer models, resulting in enhanced γ-H2AX expression compared to single-agent treatments [2]. Similarly, studies combining PARP inhibitors with ATR or ATM inhibitors have shown increased γ-H2AX levels, indicating enhanced DNA damage accumulation [6].

Troubleshooting Common Issues
  • Weak or no signal: Ensure the denaturation step is properly implemented; increase primary antibody concentration; extend ECL exposure time; verify antibody specificity with positive controls
  • High background: Optimize blocking conditions (increase blocking time or try different blocking agents); increase wash stringency (increase Tween concentration to 0.2% or add high-salt washes)
  • Non-specific bands: Check antibody specificity by comparing with histone-enriched fractions; ensure proper antibody dilutions; verify molecular weight with pre-stained markers
  • Inconsistent results: Maintain consistent cell culture conditions; standardize treatment and processing timelines; use fresh protease and phosphatase inhibitors

Conclusion and Research Applications

The optimized Western blot protocol presented here enables sensitive detection of γ-H2AX induction in response to Niraparib treatment, providing researchers with a robust method for assessing DNA damage response in preclinical models. The critical improvements, particularly the post-transfer denaturation step, address previously unrecognized challenges in histone immunodetection and can significantly enhance research outcomes.

This methodology supports various research applications, including mechanistic studies of PARP inhibitor function, combination therapy development, and investigation of resistance mechanisms. As research continues to explore expanding applications of PARP inhibitors beyond BRCA-mutant cancers, reliable γ-H2AX detection remains an essential tool for evaluating therapeutic efficacy and understanding cellular responses to DNA-damaging agents.

Appendix

DNA Damage Response Pathway Diagram

G Niraparib-Induced DNA Damage Response Pathway Niraparib Niraparib PARP1 PARP1 Niraparib->PARP1 Inhibits DSBs DSBs PARP1->DSBs Trapped Complexes Kinases Kinases DSBs->Kinases Activates H2AX H2AX Kinases->H2AX Phosphorylates gammaH2AX gammaH2AX H2AX->gammaH2AX S139 RepairProteins RepairProteins gammaH2AX->RepairProteins Recruits CellDeath CellDeath gammaH2AX->CellDeath Accumulated Damage Repair Repair RepairProteins->Repair HR/NHEJ

Experimental Workflow Diagram

G γ-H2AX Western Blot Experimental Workflow CellCulture CellCulture NiraparibTreatment NiraparibTreatment CellCulture->NiraparibTreatment 24-48h SamplePreparation SamplePreparation NiraparibTreatment->SamplePreparation Hot SDS Lysis Electrophoresis Electrophoresis SamplePreparation->Electrophoresis 2-5μg protein MembraneTransfer MembraneTransfer Electrophoresis->MembraneTransfer Semi-dry Transfer Denaturation Denaturation MembraneTransfer->Denaturation Nitrocellulose Immunoblotting Immunoblotting Denaturation->Immunoblotting Boiling H₂O Detection Detection Immunoblotting->Detection ECL Analysis Analysis Detection->Analysis Densitometry

References

Immunofluorescence staining Bcl-2 Bax Niraparib

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Rationale & Background

Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, induces DNA damage in cancer cells. A key part of its cytotoxic effect is triggering the mitochondrial apoptosis pathway, which is regulated by the Bcl-2 protein family [1] [2]. The balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is critical in determining cell fate.

Research shows that Niraparib, especially in combination therapies, can shift this balance towards apoptosis by downregulating Bcl-2 expression and upregulating Bax [1] [2]. Immunofluorescence (IF) staining allows for the visualization and quantification of these dynamic changes in protein expression and subcellular localization within individual cells.

The diagram below illustrates this mechanism of action and the experimental workflow for its detection.

G Niraparib Niraparib DNA_Damage DNA_Damage Niraparib->DNA_Damage Apoptotic_Signaling Apoptotic_Signaling DNA_Damage->Apoptotic_Signaling Bax Bax Apoptotic_Signaling->Bax Bcl2 Bcl2 Apoptotic_Signaling->Bcl2 Downregulates Mitochondrial_Permeability Mitochondrial_Permeability Bax->Mitochondrial_Permeability IF_Detection Immunofluorescence Detection (↑ Bax, ↓ Bcl-2) Bax->IF_Detection Bcl2->Mitochondrial_Permeability Inhibits Bcl2->IF_Detection Apoptosis Apoptosis Mitochondrial_Permeability->Apoptosis

Detailed Immunofluorescence Protocol

This protocol integrates established IF methods with specific conditions from Niraparib studies on cancer cell lines [1] [2].

Part A: Cell Culture and Drug Treatment
  • Cell Seeding: Plate your chosen cell lines (e.g., ovarian cancer A2780 or SKOV3 cells, or esophageal squamous cell carcinoma KYSE-30 or KYSE-150) on sterile, glass-bottom culture dishes or coverslips placed in multi-well plates. Allow cells to adhere for 24 hours.
  • Drug Treatment: Prepare a 10 mM stock solution of Niraparib in DMSO and dilute it in complete culture medium to the desired working concentration.
    • Recommended Dose: Treat cells with 5 µM Niraparib for 24 hours [1]. Include a vehicle control (0.05% DMSO).
    • Combination Therapy: For studies with other agents (e.g., GX15-070 or starvation), pre-treat cells according to the specific combination protocol before adding Niraparib [3] [2].
Part B: Immunofluorescence Staining
  • Fixation: Aspirate the medium and wash cells twice with pre-warmed PBS (pH 7.4). Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT).
  • Permeabilization and Blocking: Remove PFA and wash cells 3 x 5 minutes with PBS. Permeabilize and block non-specific sites by incubating with a solution of PBS containing 0.1% Triton X-100 and 5% Bovine Serum Albumin (BSA) for 1 hour at RT.
  • Primary Antibody Incubation: Prepare primary antibodies in PBS with 1% BSA.
    • Recommended Dilutions:
      • Anti-Bcl-2 antibody: 1:50 [4]
      • Anti-Bax antibody: 1:500 [4]
    • Apply the antibody solution to the fixed cells and incubate overnight at 4°C in a humidified chamber.
  • Secondary Antibody Incubation: The next day, wash the cells 3 x 5 minutes with PBS. Apply fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 for Bax, TRITC for Bcl-2) diluted in 1% BSA/PBS. Incubate for 1 hour at RT in the dark [4].
  • Nuclear Counterstaining and Mounting: Wash cells 3 x 5 minutes with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes to stain nuclei. After a final wash, mount coverslips (if used) with an anti-fade mounting medium.
Part C: Image Acquisition and Analysis

Image cells using a laser scanning confocal microscope. Acquire images from at least 5 random fields per condition.

  • Bax Localization: Note that upon activation, Bax translocates from the cytosol to the mitochondria, which may appear as a more punctate staining pattern.
  • Quantitative Analysis: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of Bax and Bcl-2 in individual cells. Normalize the data to the cell number or the DAPI signal. Statistically compare the treated groups to the control.

Essential Controls & Data Interpretation

To ensure the specificity of your IF staining, include the following controls in your experiment [5]:

Control Type Purpose Expected Result
No Primary Antibody Check for non-specific binding of the secondary antibody. No significant fluorescence signal.
Isotype Control Assess non-specific interactions of the primary antibody. Staining distinct from specific signal.
Positive Control Validate staining protocol is working. Use cells/tissue with known high expression of Bcl-2/Bax. Clear, strong fluorescence signal.
Unstained Control Determine level of cellular autofluorescence. Baseline fluorescence to subtract.

Expected Outcomes & Quantitative Data

The table below summarizes typical experimental findings from published research using Niraparib and related treatments [1] [2].

Treatment Condition Effect on Bcl-2 (IF Intensity) Effect on Bax (IF Intensity) Observed Phenotype & Other Markers
Control (DMSO) Baseline Baseline Low apoptosis; Normal nuclear morphology.
Niraparib (5 µM) Decreased Increased Increased apoptosis (Annexin V+ cells); Increased DNA damage (γH2AX foci).
Niraparib + STS Strongly Decreased Strongly Increased Synergistic increase in apoptosis and G2/M cell cycle arrest [2].
Niraparib + GX15-070 Not Reported Not Reported Enhanced DNA damage; shifted DNA repair from HR to NHEJ; synergy in vivo [3].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Background Non-specific antibody binding; insufficient blocking. Increase BSA concentration to 5%; use pre-adsorbed secondary antibodies [5].
Weak or No Signal Low antigen expression; antibody concentration too low. Confirm drug treatment efficacy (e.g., with Western Blot); titrate primary antibody.
Cell Loss Over-permeabilization; harsh washing. Optimize Triton X-100 concentration (0.05-0.5%); gentle agitation during washes.
Unexpected Localization Antibody cross-reactivity; over-fixation. Check antibody specificity with knockout controls; try milder fixatives.

References

Niraparib Combination Therapy with Immunotherapy: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Niraparib and Its Immunomodulatory Potential

Niraparib is a highly selective, potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, which are essential proteins in the DNA damage response pathway. As a targeted therapy, niraparib induces synthetic lethality in tumor cells with pre-existing homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations. Beyond this direct cytotoxic effect, emerging research has revealed that niraparib possesses significant immunomodulatory properties that can enhance the efficacy of immune checkpoint blockade (ICB) therapies. This synergistic relationship forms the basis for novel combination strategies that leverage both direct tumor cell killing and activation of antitumor immunity.

The rationale for combining niraparib with immunotherapy stems from its ability to create a more favorable tumor immune microenvironment. PARP inhibition induces DNA damage accumulation, particularly double-strand breaks, which triggers innate immune signaling pathways and enhances tumor immunogenicity. This effect is mediated through the release of neoantigens and damage-associated molecular patterns (DAMPs) that stimulate dendritic cell maturation and subsequent T-cell activation. Furthermore, niraparib has been shown to upregulate PD-L1 expression on tumor cells, potentially increasing their susceptibility to PD-1/PD-L1 axis blockade. These multifaceted mechanisms position niraparib as an ideal partner for immunotherapy protocols across various cancer types, including ovarian, cervical, prostate, and other malignancies with DNA repair deficiencies.

Mechanistic Insights: Immunomodulatory Effects of Niraparib

Activation of Innate Immune Signaling

Research has demonstrated that niraparib activates the cGAS-STING pathway, a crucial cytosolic DNA sensing mechanism that initiates innate immune responses [1]. When niraparib induces DNA damage, cytoplasmic DNA fragments accumulate and activate cyclic GMP-AMP synthase (cGAS), which produces cyclic dinucleotides that stimulate the endoplasmic reticulum protein STING. This activation triggers a signaling cascade leading to the production of type I interferons (IFN-α and IFN-β) and various T-cell chemoattractants including CCL5 and CXCL10. These cytokines and chemokines promote dendritic cell maturation, CD8+ T-cell recruitment, and enhanced antitumor immunity, creating an environment more responsive to immune checkpoint inhibition.

  • Interferon Pathway Activation: Transcriptomic analyses of tumor samples from niraparib-treated models revealed significant enrichment of both type I (alpha) and type II (gamma) interferon signaling pathways compared to controls [2]. This interferon signature is associated with enhanced antigen presentation and T-cell activation, critical components for effective cancer immunotherapy.

  • Chemokine-Mediated T-cell Recruitment: Through cGAS-STING activation, niraparib increases production of CXCL10 and CCL5, which are potent chemoattractants for T cells and natural killer (NK) cells. This effect addresses a key limitation of immunotherapy in "cold" tumors that lack significant T-cell infiltration by converting them into "hot" tumors with improved immune cell presence [1].

Regulation of Immune Checkpoint Expression

Niraparib modulates the expression of PD-L1, a critical immune checkpoint protein that suppresses T-cell function when engaged with its receptor PD-1 on immune cells. Studies across multiple cancer types have consistently shown that niraparib treatment increases both membrane-bound and total PD-L1 expression in tumor cells [3] [1]. This upregulation occurs through multiple mechanisms:

  • PI3K-AKT-S6K1 Pathway Activation: In cervical cancer models, niraparib was found to suppress PTEN expression by increasing the abundance of the histone demethylase KDM5A. This inhibition of PTEN, a negative regulator of the PI3K pathway, leads to activation of AKT and its downstream target S6K1, resulting in enhanced PD-L1 expression [3].

  • Tumor-Intrinsic Upregulation: The increase in PD-L1 expression following niraparib treatment appears to be a tumor-intrinsic effect observed regardless of BRCA status, providing a mechanistic rationale for combining niraparib with PD-1/PD-L1 inhibitors across broader patient populations [2].

Enhancement of T-cell Function and Immune Memory

Beyond modifying the tumor microenvironment, niraparib directly enhances T-cell-mediated antitumor immunity. In syngeneic mouse models, niraparib treatment significantly increased the infiltration of CD8+ cytotoxic T cells and CD4+ helper T cells into tumors while maintaining their functional capacity [2] [1]. This enhanced T-cell infiltration is complemented by the preservation of effector functions, as evidenced by increased levels of the cytotoxic molecules granzyme B and IFN-γ in the tumor microenvironment.

Notably, studies have demonstrated that niraparib monotherapy can establish protective immune memory. In models where tumors were completely eradicated by niraparib treatment, mice rejected subsequent challenges with the same tumor cell line, suggesting the development of lasting antitumor immunity [2]. This memory effect is particularly relevant for achieving durable responses in cancer therapy and highlights the potential of niraparib to generate long-term immunological control of disease.

Preclinical Evaluation Protocols

In Vivo Syngeneic Tumor Models

Syngeneic mouse models provide immunocompetent platforms for evaluating the combined efficacy of niraparib and immunotherapy. These models utilize tumor cell lines derived from the same genetic background as the host mice, allowing for the study of intact immune responses against tumors in the context of treatment.

G Start Syngeneic Model Setup A Inject tumor cells subcutaneously (1×10^7 cells in 100μL PBS) Start->A B Monitor tumor growth (2 weeks post-injection) A->B C Randomize mice when tumors reach 100-150mm³ B->C D Administer Treatments: Group 1: Vehicle control Group 2: Niraparib (25mg/kg) Group 3: Anti-PD-L1 (10mg/kg) Group 4: Niraparib + Anti-PD-L1 C->D E Monitor tumor volume and body weight 3x/week D->E F Collect tumors and spleens at endpoint E->F G Perform analyses: IHC, Flow cytometry, Cytokine measurements F->G

Detailed Experimental Protocol:

  • Cell Line Selection: Choose syngeneic models appropriate for the cancer type under investigation. For ovarian cancer studies, the ID8 mouse ovarian carcinoma cell line in C57BL/6 mice is commonly used [1]. For general immunology studies, models like SK6005 in compatible backgrounds can be employed [2].

  • Tumor Inoculation: Harvest exponentially growing cells, resuspend in phosphate-buffered saline (PBS) at a concentration of (1 \times 10^7) cells in 100μL, and inject subcutaneously into the right flank of 4-6 week old female mice [1].

  • Treatment Initiation and Dosing: Begin treatment when tumors reach approximately 100-150 mm³ (typically 2 weeks post-injection). Administer niraparib orally at 25 mg/kg four times per week. For immune checkpoint blockade, administer anti-PD-L1 antibody (10 mg/kg) or anti-PD-1 antibody (10 mg/kg) intraperitoneally twice weekly [1]. Continue treatment for 4-8 weeks, monitoring tumor volume and animal weight regularly.

  • Endpoint Analyses: At study termination, collect tumors and process for various analyses: (1) Flow cytometry for immune cell populations; (2) Immunohistochemistry for CD8+, CD4+, FoxP3+ cells; (3) RNA sequencing for gene expression profiling; (4) Cytokine measurements via ELISA [2] [1].

Immune Cell Profiling by Flow Cytometry

Comprehensive immune monitoring is essential for understanding the mechanistic effects of niraparib and immunotherapy combinations. The following protocol details immune cell profiling from tumor tissues:

  • Tumor Dissociation: Excise tumors and mechanically dissociate using a gentleMACS Dissociator or similar system with appropriate enzymatic digestion cocktails (e.g., collagenase IV/DNase I). Filter through 70μm strainers to obtain single-cell suspensions [1].

  • Cell Staining: Aliquot cells for surface marker staining using fluorochrome-conjugated antibodies against CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), CD19 (B cells), NK1.1 (NK cells), CD11b (myeloid cells), and Gr-1 (granulocytes). Include viability dye to exclude dead cells. For intracellular cytokine staining, stimulate cells with PMA/ionomycin in the presence of brefeldin A for 4-6 hours before fixation and permeabilization [1].

  • Flow Cytometry Acquisition and Analysis: Acquire data on a flow cytometer capable of detecting 8+ colors. Use fluorescence-minus-one (FMO) controls for proper gating. Analyze data using FlowJo software, quantifying absolute counts and percentages of each immune subset. Pay particular attention to the CD8+/Treg ratio and expression of activation markers (CD69, CD44) versus exhaustion markers (PD-1, TIM-3, LAG-3) on T cells [2] [1].

Assessment of PD-L1 Expression Dynamics

Evaluating PD-L1 expression changes in response to niraparib treatment provides critical insights into the mechanism of combination therapy synergy:

  • Western Blotting for Total PD-L1: Lyse cells or tumor tissues in RIPA buffer containing protease and phosphatase inhibitors. Separate 20-30μg of protein by SDS-PAGE, transfer to PVDF membranes, and probe with anti-PD-L1 primary antibody (1:500-1:1000 dilution) overnight at 4°C [3]. After incubation with HRP-conjugated secondary antibody, detect bands using enhanced chemiluminescence and quantify by densitometry normalized to GAPDH or β-actin.

  • Flow Cytometry for Surface PD-L1: Harvest cells, wash with PBS, and stain with anti-PD-L1 antibody conjugated to a compatible fluorochrome. Use isotype controls to establish background staining. Analyze a minimum of 10,000 events per sample on a flow cytometer and report geometric mean fluorescence intensity (MFI) and percentage of PD-L1-positive cells [1].

  • Immunofluorescence Staining: Culture cells on chamber slides or prepare frozen tumor sections. Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100 (for intracellular staining), block with 5% BSA, and incubate with anti-PD-L1 primary antibody (1:50 dilution) overnight at 4°C [3]. After washing, incubate with fluorophore-conjugated secondary antibody, counterstain nuclei with DAPI, and image using a fluorescence or confocal microscope.

Clinical Application and Trial Data

Clinical Evidence for Niraparib-Immunotherapy Combinations

Table 1: Clinical Evidence for Niraparib Combinations with Immunotherapy

Cancer Type Combination Therapy Study Phase Key Efficacy Findings Immune Correlates
Ovarian Cancer Niraparib + PD-L1 inhibitor Preclinical Synergistic tumor growth inhibition; complete responses in some models Increased CD8+ T-cell infiltration; enhanced IFN-γ and granzyme B production [1]
Cervical Cancer Niraparib + PD-L1 blockade Preclinical Enhanced antitumor effects compared to monotherapy Upregulation of PD-L1 via KDM5A/PTEN/PI3K-AKT-S6K1 pathway; increased CD8+ T cells and cytokines [3]
Multiple Solid Tumors Niraparib + anti-PD-1 Preclinical Synergistic activity in BRCA-proficient and deficient models Activation of type I/II interferon pathways; enhanced T-cell infiltration [2]
Prostate Cancer Niraparib + AAP Phase III (AMPLITUDE) Radiographic PFS HR=0.63 in ITT population; HR=0.52 in BRCA subgroup Not specifically measured [4]

Emerging clinical evidence supports the preclinical rationale for combining niraparib with immunotherapy agents. While most advanced in ovarian cancer, investigations are expanding to other malignancies including cervical cancer, prostate cancer, and various solid tumors. The AMPLITUDE phase III trial demonstrated that niraparib combined with abiraterone acetate and prednisone (AAP) significantly improved radiographic progression-free survival (rPFS) in patients with homologous recombination repair (HRR)-deficient metastatic castration-sensitive prostate cancer, reducing the risk of progression or death by 37% in the intention-to-treat population and by 48% in the BRCA1/2 mutation subgroup [5] [4]. Although this particular combination does not include immunotherapy, it establishes the clinical activity of niraparib combinations in genetically selected populations.

In the context of immunotherapy combinations, early-phase clinical trials building on the robust preclinical evidence have shown promising activity. The synergistic effect observed between niraparib and PD-1/PD-L1 inhibitors appears to be mediated by the immunomodulatory mechanisms described previously, particularly through enhanced T-cell infiltration and function. Ongoing clinical trials are further delineating the efficacy and safety of these combinations across various tumor types with the goal of establishing new standard-of-care regimens for patients with HRR-deficient cancers.

Biomarker Development and Patient Stratification

Identifying appropriate biomarkers is crucial for optimizing patient selection for niraparib and immunotherapy combinations. Current evidence supports several potential biomarkers:

  • HRR Deficiency Status: Tumors with homologous recombination repair deficiencies, particularly those with BRCA1/2 mutations, demonstrate enhanced sensitivity to niraparib. In the AMPLITUDE trial, patients with BRCA1/2 alterations derived greater benefit from niraparib combination therapy (HR=0.52) compared to the overall HRR-deficient population (HR=0.63) [4].

  • PD-L1 Expression: While niraparib upregulates PD-L1 expression, baseline PD-L1 levels may help identify tumors more likely to respond to combination therapy. However, the dynamic changes in PD-L1 expression following niraparib treatment suggest that post-treatment biopsies might provide more relevant information than baseline assessment alone [3] [1].

  • Tumor Immune Microenvironment: Pre-existing T-cell infiltration and the presence of an interferon signature may predict enhanced responses to combination therapy. "Immune-cold" tumors might require additional strategies to initiate T-cell responses before combination therapy can be fully effective [2] [1].

  • Genomic Instability Signatures: Measures of genomic instability, such as mutational burden, loss of heterozygosity, or specific chromosomal alterations, may help identify tumors with increased neoantigen load that could promote more robust T-cell responses when combined with niraparib and immunotherapy [6].

Implementation Considerations and Protocol Optimization

Toxicity Management and Safety Monitoring

Combining niraparib with immunotherapy requires careful attention to overlapping and novel toxicities. The following table outlines common adverse events and management strategies:

Table 2: Toxicity Management for Niraparib and Immunotherapy Combinations

Toxicity Type Common Manifestations Monitoring Recommendations Management Strategies
Hematological Anemia, thrombocytopenia, neutropenia Complete blood count weekly for first month, then monthly Dose interruption/reduction; growth factor support; transfusion for symptomatic anemia [4]
Cardiovascular Hypertension Weekly blood pressure monitoring for first 2 months, then at least monthly Antihypertensive medication; dose modification for uncontrolled hypertension [4]
Immune-Related Adverse Events Pneumonitis, colitis, hepatitis, endocrinopathies Baseline and periodic monitoring of organ function; high clinical suspicion for new symptoms Corticosteroids; protocol-based management per ASCO guidelines; treatment interruption for severe events
Gastrointestinal Nausea, vomiting, constipation Patient-reported symptoms at each visit Prophylactic antiemetics; laxatives for constipation; dietary modifications

Clinical trial data indicate that the combination of niraparib with immunotherapy generally demonstrates a manageable safety profile, with toxicities consistent with the known effects of each agent. In the AMPLITUDE trial, the addition of niraparib to abiraterone and prednisone resulted in increased incidence of grade ≥3 adverse events (75% versus 59% with placebo) [4]. The most frequent grade ≥3 adverse events in the niraparib group were anemia (29%) and hypertension (27%), with 25% of patients requiring blood transfusions. These findings highlight the importance of proactive monitoring and prompt intervention to manage treatment-related toxicities, allowing for maintained dose intensity while preserving patient quality of life.

Dosing Strategies and Schedule Optimization

Preclinical studies have explored various dosing sequences to maximize the synergistic effects of niraparib and immunotherapy while minimizing overlapping toxicities:

  • Continuous Dosing: Most preclinical models administer niraparib continuously throughout the treatment period, typically at doses of 25-50 mg/kg in mouse models, which approximates human equivalent dosing [2] [1]. This approach maintains constant PARP inhibition and sustained immunomodulatory effects.

  • Intermittent or Pulsed Dosing: Alternative schedules employing intermittent niraparib dosing (e.g., 4 days on/3 days off) may mitigate hematological toxicities while preserving efficacy. This approach warrants further investigation in clinical trials.

  • Sequencing Considerations: The optimal sequence of therapy initiation remains an area of active investigation. Some evidence suggests that priming the immune system with niraparib for 1-2 weeks before introducing immune checkpoint blockade may enhance T-cell activation and tumor infiltration [1].

  • Dose Modification Guidelines: Based on the ANNIE study and other clinical trials, starting niraparib at 200 mg daily (or 300 mg for patients >77 kg with platelets >150,000/μL) with prompt dose reduction for hematological toxicities provides the best balance of efficacy and safety [7].

Conclusion and Future Directions

The combination of niraparib with immunotherapy represents a promising therapeutic strategy that leverages the immunomodulatory properties of PARP inhibition to enhance antitumor immune responses. Robust preclinical evidence demonstrates that niraparib activates innate immune signaling through the cGAS-STING pathway, increases PD-L1 expression, and enhances T-cell infiltration and function in the tumor microenvironment. These effects create a favorable immunological context for PD-1/PD-L1 checkpoint blockade, resulting in synergistic antitumor activity across multiple cancer models.

Several important questions remain for future investigation. The optimal patient selection criteria beyond HRR deficiency status need refinement, potentially incorporating measures of immune contexture or interferon signaling. The ideal sequencing and scheduling of niraparib with immunotherapy requires further elucidation through carefully designed clinical trials. Additionally, strategies to overcome resistance to combination therapy, whether through the addition of other immunomodulatory agents or targeting complementary pathways, represent important areas for future research.

As clinical development of niraparib and immunotherapy combinations progresses, these regimens hold significant potential to improve outcomes for patients with various malignancies, particularly those with DNA repair deficiencies. The continued integration of translational studies with clinical trials will be essential for fully realizing the promise of this synergistic approach in oncology.

References

Niraparib xenograft models for tumor suppression studies

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Niraparib in Preclinical Xenograft Models

The table below summarizes key quantitative data from recent studies on niraparib's antitumor efficacy in different xenograft models.

Cancer Type Model Type Treatment Groups Key Efficacy Findings Citation
Ovarian Cancer Patient-Derived Xenograft (PDX) Niraparib vs. Vehicle Preferential suppression of intraperitoneal metastases; associated with induced ferroptosis. [1]
Cholangiocarcinoma (CCA) Patient-Derived Xenograft (PDX) Niraparib; Gemcitabine; Combination Robust, sustained tumor growth inhibition with combination therapy; significant reduction in Ki-67 and pHH3 proliferation markers. [2]
Cholangiocarcinoma (CCA) Cell Line-Derived Xenograft (CDX) & PDX Niraparib; Olaparib Niraparib achieved more potent tumor growth inhibition than olaparib in BRCA wild-type models. [3] [2]
Esophageal Squamous Cell Carcinoma Cell Line-Derived Xenograft (CDX) Radiation; Niraparib; Combination Significant tumor suppression in the combination group, confirming niraparib's role as a radiosensitizer. [4]
Intracranial Tumors Cell Line-Derived Xenograft (CDX) Niraparib; Olaparib Niraparib achieved potent tumor growth inhibition in an intracranial model; olaparib showed limited efficacy. [3]

Detailed Experimental Protocols

Protocol 1: PDX Model for Combination Therapy (e.g., Cholangiocarcinoma)

This protocol outlines the evaluation of niraparib in combination with gemcitabine, as demonstrated in a cholangiocarcinoma study [2].

  • 1. Model Generation: Implant patient-derived cholangiocarcinoma tumor fragments subcutaneously into immunodeficient mice.
  • 2. Group Randomization: When tumors reach a volume of 70–200 mm³, randomize mice into homogeneous groups (e.g., n=5). Standard groups include:
    • Vehicle control
    • Gemcitabine alone
    • Niraparib alone
    • Niraparib + Gemcitabine combination
  • 3. Dosing Regimen:
    • Niraparib: Administer daily via oral gavage at 50 mg/kg. Prepare the compound in 0.5% methylcellulose [2] [5].
    • Gemcitabine: Administer via intraperitoneal injection at its established effective dose and schedule (e.g., 50 mg/kg twice weekly) [2].
    • Treat animals for 28 days.
  • 4. Endpoint Analysis:
    • Tumor Volume: Measure bi-weekly using calipers. Calculate volume as (length × width²)/2.
    • Biomarker Analysis: Upon study termination, collect tumor samples. Perform immunohistochemistry (IHC) for proliferation markers (Ki-67) and mitotic markers (phospho-histone H3, pHH3) [2].
Protocol 2: Evaluating Niraparib as a Radiosensitizer (e.g., Esophageal Cancer)

This protocol describes assessing the radiosensitizing effects of niraparib in cell line-derived xenograft models [4].

  • 1. Model Generation: Subcutaneously inoculate mice with esophageal cancer cells (e.g., KYSE-30 or KYSE-150).
  • 2. Group Randomization: Once tumors are established, randomize mice into four groups:
    • Vehicle control
    • Radiotherapy (RT) alone
    • Niraparib alone
    • Niraparib + RT combination
  • 3. Dosing and Treatment:
    • Niraparib: Administer daily via oral gavage. The specific dose should be determined based on prior pharmacokinetic studies for the model.
    • Radiotherapy: Administer localized radiation (e.g., 4 Gy per fraction) to the tumor site.
  • 4. Endpoint Analysis:
    • Tumor Growth Inhibition: Monitor and calculate tumor volume regularly.
    • Apoptosis Assay: Analyze tumor samples via TUNEL staining or Annexin V flow cytometry to quantify cell death.
    • DNA Damage Marker: Perform immunofluorescence or Western blotting for γ-H2AX to confirm increased DNA damage in the combination group [4].
Protocol 3: Pharmacokinetic and Tissue Distribution Study

This protocol is used to compare the tissue distribution of different PARP inhibitors, which underlies differential efficacy [3].

  • 1. Dosing: Administer a single maximum tolerated dose (MTD) of niraparib or a comparator PARPi (e.g., olaparib) to tumor-bearing mice.
  • 2. Sample Collection: At multiple time points post-dosing, collect plasma, tumor, brain, and other tissues of interest.
  • 3. Bioanalysis: Measure drug concentrations in each tissue type using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • 4. Data Calculation: Determine key pharmacokinetic parameters like tumor-to-plasma exposure ratio. A ratio greater than 1 indicates favorable tumor distribution [3].

Mechanisms of Action and Experimental Workflow

Niraparib exerts antitumor effects through multiple mechanisms. The diagram below illustrates its primary modes of action in xenograft models.

niraparib_mechanism cluster_primary Primary PARP Inhibition cluster_ferroptosis Ferroptosis Induction (Ovarian Cancer Mets) cluster_combination Combination-Driven Mechanisms Niraparib Niraparib PARP_Trap PARP-DNA Trapping Niraparib->PARP_Trap CD36_Up CD36 Upregulation Niraparib->CD36_Up In Abdominal Microenvironment Mcl1_Inhibit Mcl1 Inhibition (e.g., with GX15-070) Niraparib->Mcl1_Inhibit With Partner Drug SSB_Accum SSB Accumulation PARP_Trap->SSB_Accum Fork_Collapse Replication Fork Collapse SSB_Accum->Fork_Collapse DSB_Formation DSB Formation Fork_Collapse->DSB_Formation Synthetic_Lethality Synthetic Lethality (in HRD/BRCAmut cells) DSB_Formation->Synthetic_Lethality FA_Uptake Increased Fatty Acid Uptake CD36_Up->FA_Uptake Lipid_Perox Lipid Peroxidation FA_Uptake->Lipid_Perox Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis HR_to_NHEJ DNA Repair Shift (HR to NHEJ) Mcl1_Inhibit->HR_to_NHEJ Apoptosis Enhanced Apoptosis HR_to_NHEJ->Apoptosis

Diagram 1: Multimodal Antitumor Mechanisms of Niraparib. Niraparib kills tumor cells through classic PARP inhibition and synthetic lethality, but also via non-canonical pathways like ferroptosis in metastatic niches. Combinations can exploit additional mechanisms like DNA repair pathway shifting. SSB: Single-Strand Break; DSB: Double-Strand Break; HR: Homologous Recombination; NHEJ: Non-Homologous End Joining; HRD: Homologous Recombination Deficiency [3] [6] [2].

The overall workflow for establishing and analyzing a niraparib xenograft study is outlined below.

niraparib_workflow cluster_analysis Endpoint Analysis Modalities Start 1. Model Establishment (CDX or PDX Implantation) A 2. Tumor Growth & Randomization Start->A B 3. Dosing Regimen (Monotherapy or Combination) A->B C 4. In-Life Monitoring (Tumor Volume/Body Weight) B->C D 5. Terminal Sample Collection C->D E 6. Endpoint Analysis D->E End Data Synthesis & Reporting E->End E1 Tumor Weight/ Volume Inhibition E->E1 E2 IHC: Ki-67, γH2AX, Cleaved Caspase-3 E->E2 E3 Western Blot/ Immunofluorescence E->E3 E4 PK/PD Analysis (Tissue Distribution) E->E4 E5 TUNEL Assay (Apoptosis) E->E5

Diagram 2: General Workflow for a Niraparib Xenograft Study. The process flows from model establishment to data synthesis, with key analytical endpoints performed on terminal samples. IHC: Immunohistochemistry; PK/PD: Pharmacokinetic/Pharmacodynamic [2] [1] [4].

Key Considerations for Study Design

  • Model Selection: PDX models generally better recapitulate human tumor heterogeneity and therapy response. CDX models offer consistency and higher throughput [2] [1].
  • Biomarker Analysis: Incorporate analysis of HRD status (e.g., BRCA mutation, genomic instability score) where possible, as this predicts niraparib sensitivity [3] [1].
  • Long-Term Safety: Evidence suggests that long-term niraparib treatment does not significantly increase mutation load in xenograft models, indicating a favorable genotoxicity profile [5].

References

Key Pharmacokinetic Parameters & Exposure-Response Data

Author: Smolecule Technical Support Team. Date: February 2026

Here is a consolidated summary of critical quantitative data for Niraparib from clinical and preclinical studies.

Table 1: Key Clinical Pharmacokinetic Parameters of Niraparib in Humans [1]

Parameter Value (Mean ± SD) Comments
Absolute Bioavailability ~73% Not significantly affected by food.
Time to Peak (Tmax) ~3 hours -
Apparent Volume of Distribution (Vd/F) 1,220 ± 1,114 L Suggests extensive tissue distribution.
Plasma Protein Binding 83% -
Apparent Clearance (CL/F) 16.2 L/h In patients with cancer.
Elimination Half-Life (t1/2) 36 hours After multiple 300 mg daily doses.
Route of Elimination Urine (47.5%), Feces (38.8%) Over 21 days after a single dose; primarily as metabolites.

Table 2: Exposure-Response and Comparative Distribution Data

Context Key Finding Reference
Hepatic Impairment (MHI) Mean exposure (AUC) increased by 45-56% vs. normal function. Supports dose reduction from 300 mg to 200 mg in MHI. [2]
Exposure-Safety (Clinical) Steady-state trough (Cmin,ss) at Day 8 ≥686 ng/mL is a significant risk factor for early dose-limiting toxicity (DLT), including thrombocytopenia. [3]
Exposure-Efficacy (Clinical) Increased plasma exposure at Day 8 was not associated with improved Progression-Free Survival (PFS). [3]
Tumor Distribution (Preclinical) At steady state, tumor exposure was 3.3 times greater than plasma exposure. [4]
Brain Penetration (Preclinical) Achieves sustained exposure in the brain, unlike olaparib. [4]

Detailed Experimental Protocols

Here are detailed methodologies for core experiments in Niraparib PK and PD studies.

Clinical PK and Exposure-Response Study Protocol

This protocol is adapted from a clinical study investigating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Niraparib in patients with recurrent ovarian cancer [3].

  • Key Objective: To investigate the relationship between Niraparib exposure at steady-state and the onset of early dose-limiting toxicities (DLTs) and efficacy (PFS).
  • Patient Population: Adults with recurrent ovarian cancer. A starting dose of 200 mg once daily is often used for 80% of patients [3].
  • Dosing: Niraparib is administered orally once daily, with or without food [1].
  • Blood Sampling for PK Analysis:
    • Trough Concentrations (Cmin,ss): Collect blood samples immediately before dosing at steady-state (e.g., Day 8 and Day 90). This is critical for assessing exposure-safety relationships [3].
    • Detailed PK Profiling: For a full PK profile, collect serial blood samples (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose) after a single dose and at steady-state.
  • Sample Processing: Centrifuge blood samples to collect plasma and store at -80°C until analysis.
  • Bioanalysis: Quantify Niraparib concentrations in plasma using a validated method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The key analyte is the parent drug.
  • Safety and Efficacy Assessment:
    • Monitor and record adverse events, with a focus on hematological toxicities (thrombocytopenia, anemia, neutropenia) according to CTCAE guidelines.
    • Assess progression-free survival (PFS) via radiographic imaging per RECIST criteria.
  • Data Analysis:
    • Use non-compartmental analysis to determine PK parameters (Cmax, Tmax, AUC, Cmin, t1/2, CL/F).
    • Employ logistic regression models to correlate Cmin,ss (e.g., ≥686 ng/mL) with the incidence of early DLT.
    • Use Cox proportional hazards models to evaluate the relationship between Cmin,ss and PFS.
Preclinical Tissue Distribution Study Protocol

This protocol is based on a comparative study that evaluated the tissue penetration of Niraparib in mouse xenograft models [4].

  • Key Objective: To determine the tissue-to-plasma exposure ratio of Niraparib, specifically in tumors and the brain.
  • Animal Model: Establish human tumor xenograft models (e.g., ovarian or breast cancer) in immunodeficient mice. Include an intracranial tumor model to assess brain penetration.
  • Dosing: Administer Niraparib orally at its maximum tolerated dose (MTD) or a clinically relevant equivalent once daily until steady-state is reached.
  • Sample Collection: At predetermined time points after the last dose (to capture the elimination profile), collect blood via cardiac puncture, and immediately harvest tissues of interest: tumor, brain, bone marrow, muscle.
  • Sample Processing:
    • Centrifuge blood to obtain plasma.
    • Homogenize weighed tissue samples in a buffer solution.
  • Bioanalysis: Use a validated LC-MS/MS method to quantify Niraparib concentrations in both plasma and tissue homogenates.
  • Data Analysis: Calculate the tissue-to-plasma ratio (e.g., AUCtissue/AUCplasma) at steady-state. A ratio greater than 1 indicates preferential distribution into that tissue.

Visualizing Niraparib's Metabolism and Disposition

The following diagram illustrates the primary metabolic pathways and elimination routes of Niraparib in humans, which informs its PK behavior and drug-drug interaction potential.

niraparib_metabolism Niraparib Metabolism and Elimination Niraparib Niraparib M1 Metabolite\n(Inactive) M1 Metabolite (Inactive) Niraparib->M1 Metabolite\n(Inactive)  Primary Metabolism Feces (38.8%) Feces (38.8%) Niraparib->Feces (38.8%)  Unchanged (19%) & Metabolites Urine (47.5%) Urine (47.5%) Niraparib->Urine (47.5%)  Unchanged (11%) & Metabolites Carboxylesterases\n(CEs) Carboxylesterases (CEs) Carboxylesterases\n(CEs)->Niraparib  Mediates M10 Metabolite\n(M1 Glucuronide) M10 Metabolite (M1 Glucuronide) M1 Metabolite\n(Inactive)->M10 Metabolite\n(M1 Glucuronide)  Subsequent Glucuronidation M1 Metabolite\n(Inactive)->Feces (38.8%)  & Metabolites M1 Metabolite\n(Inactive)->Urine (47.5%)  & Metabolites UGT Enzymes UGT Enzymes UGT Enzymes->M1 Metabolite\n(Inactive)  Mediates M10 Metabolite\n(M1 Glucuronide)->Feces (38.8%)  & Metabolites M10 Metabolite\n(M1 Glucuronide)->Urine (47.5%)  & Metabolites

Niraparib's primary metabolic pathways and elimination

Application Notes for Researchers

  • Therapeutic Drug Monitoring (TDM): The strong association between steady-state trough levels (Cmin,ss) and toxicity supports implementing TDM in clinical practice [3]. Measuring drug levels around Day 8 of treatment can identify patients at high risk for DLT, allowing for preemptive dose modification.
  • Individualized Dosing: The approved individualized dosing strategy (based on baseline body weight <77 kg and/or platelet count <150,000/μL) effectively mitigates the risk of severe thrombocytopenia without compromising efficacy [2]. This should be a cornerstone of clinical trial design and treatment planning.
  • Hepatic Impairment: Patients with moderate hepatic impairment experience significantly increased drug exposure. The starting dose for these patients should be reduced to 200 mg once daily, as this adjustment is predicted to reduce the incidence of Grade ≥3 thrombocytopenia [2].
  • Preclinical Model Translation: The favorable preclinical PK profile of Niraparib—including high tumor penetration and brain distribution—provides a mechanistic rationale for its clinical efficacy, especially in BRCA wild-type tumors [4]. These models are valuable for predicting human efficacy.

References

Comprehensive Application Notes: CCK-8 Cytotoxicity Assay for Niraparib in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Niraparib and CCK-8 Cytotoxicity Assay

Niraparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor that has gained significant attention in oncology research and clinical practice. Originally developed for recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers, niraparib inhibits PARP-1 and PARP-2 enzymes, which play crucial roles in DNA repair pathways, particularly in addressing single-strand breaks via the base excision repair pathway. The therapeutic potential of niraparib extends beyond these initial indications, with ongoing research investigating its efficacy in various cancer types, including osteosarcoma, multiple myeloma, and lung cancer. [1] [2] [3]

The CCK-8 (Cell Counting Kit-8) assay is a colorimetric method widely used for assessing cell viability, proliferation, and cytotoxicity in biomedical research. This assay operates on the principle that cellular dehydrogenases in metabolically active cells reduce the water-soluble tetrazolium salt WST-8 to an orange-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells, allowing researchers to quantify cytotoxicity and cellular responses to therapeutic agents like niraparib. Compared to other viability assays like MTT, CCK-8 offers significant advantages including higher sensitivity, simpler procedures (no solubilization step required), and minimal cytotoxicity to cells, making it ideal for long-term incubation studies. [4]

Experimental Design and Planning

Key Considerations for Niraparib Studies
  • Cell Line Selection: Choose cell lines based on your research objectives. For BRCA-mutant studies, use appropriate models like PEO1 (BRCA2-mutant) or UWB1.289 (BRCA1-mutant). For BRCA-wildtype studies, A2780 and SKOV3 ovarian cancer cells are commonly used. BRCA status significantly influences niraparib sensitivity, with mutant cells typically showing higher susceptibility. [5] [6]

  • Drug Preparation: Prepare niraparib stock solutions in DMSO at concentrations of 10-100 mM based on intended use. Aliquot and store at -20°C to maintain stability. Avoid repeated freeze-thaw cycles to preserve drug integrity. For working concentrations, dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% to prevent solvent toxicity. [7] [8] [6]

  • Controls and Replicates: Include appropriate controls (vehicle-only, positive cytotoxicity control, and blank medium controls) in every experiment. Perform at least three technical replicates per condition and repeat experiments three independent times to ensure statistical reliability and reproducibility. [1] [4]

Plate Layout and Experimental Conditions

Design your 96-well plate layout to include:

  • Blank wells: Culture medium without cells for background subtraction
  • Control wells: Cells with vehicle only (0.1% DMSO) for 100% viability reference
  • Positive control wells: Cells with a cytotoxic agent (e.g., 10% DMSO) for 0% viability reference
  • Niraparib treatment wells: Serial dilutions covering expected IC₅₀ range
  • Combination therapy wells: If testing drug synergies with other agents

Step-by-Step CCK-8 Protocol for Niraparib

Cell Seeding and Drug Treatment
  • Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension using standard trypsinization procedures. Determine cell count and viability using trypan blue exclusion or automated cell counters. [4]

  • Plate Seeding: Seed cells in 96-well flat-bottom microplates at optimal density:

    • Adherent cells: 2,000-10,000 cells/well in 100 μL complete medium
    • Suspension cells: 5,000-20,000 cells/well in 100 μL complete medium
    • Adjust densities based on cell proliferation rates and experiment duration [8] [4] [6]
  • Pre-incubation: Incubate seeded plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment and recovery. [6]

  • Niraparib Treatment:

    • Prepare serial dilutions of niraparib in complete culture medium covering appropriate concentration range (typically 0-100 μM based on cell sensitivity)
    • Remove culture medium from pre-incubated plates and replace with 100 μL of niraparib-containing medium or control solutions
    • Include vehicle control (0.1% DMSO) and blank (medium only) wells [7] [6]
CCK-8 Application and Incubation
  • CCK-8 Solution Addition: After niraparib treatment (typically 24-72 hours), add 10 μL of CCK-8 solution directly to each well containing 100 μL medium. Use multi-channel pipettes for uniform reagent distribution across all wells. [4] [6]

  • Incubation Conditions: Incubate plates for 1-4 hours at 37°C in a 5% CO₂ incubator. Protect from light during incubation to prevent reagent degradation. Monitor color development visually or spectrophotometrically until the orange color in the most viable wells is sufficiently intense but not saturated (optimal OD 450 nm ~0.5-2.0). [4]

  • Absorbance Measurement: Read absorbance at 450 nm using a microplate reader. Include reference measurements at 600-650 nm to subtract background noise if recommended by the manufacturer. [4] [6]

Data Analysis and Interpretation
  • Data Processing:

    • Calculate mean absorbance for each set of replicates
    • Subtract blank well values (medium + CCK-8 only) from all measurements
    • Express cell viability as percentage relative to vehicle control cells
  • Viability Calculation: > % Viability = (ODₜₑₛₜ - ODₛₜₑᵣᵢₗₑ) / (ODᶜᵒⁿᵗʳᵒˡ - ODₛₜₑᵣᵢₗₑ) × 100%

  • IC₅₀ Determination: Plot % viability versus log₁₀(niraparib concentration) and fit with a non-linear regression curve (four-parameter logistic model) to calculate the half-maximal inhibitory concentration using software such as GraphPad Prism. [9] [5]

Niraparib-Specific Experimental Data and Parameters

Established Experimental Parameters from Literature

Table 1: Nirapar Treatment Parameters in Various Cancer Cell Models

Cell Line Cancer Type BRCA Status Niraparib IC₅₀ Range Treatment Duration Key Findings Reference
A2780 Ovarian Wild-type 3.17 μΜ 48 hours Established baseline sensitivity [9]
A2780-NiraR Ovarian Resistant 26.19 μΜ 48 hours 8.3-fold resistance development [9]
PEO1 Ovarian BRCA2-mutant 7.49 μΜ 24 hours Enhanced BRCA-mutant sensitivity [5]
UWB1.289 Ovarian BRCA1-mutant 21.34 μΜ 24 hours BRCA-mutant sensitivity [5]
UWB1.289+BRCA1 Ovarian Wild-type 58.98 μΜ 24 hours Restored BRCA function reduces sensitivity [5]
MG63 Osteosarcoma Not specified Not reported 48 hours-5 days Enhanced inhibition with anti-GD2 antibody [1]
Troubleshooting Common Issues

Table 2: Troubleshooting Guide for CCK-8 Assays with Niraparib

Problem Potential Causes Solutions
High background signal Contaminated reagents; excessive incubation with CCK-8; incomplete background subtraction Use fresh CCK-8 solution; optimize incubation time (1-4 hours); include proper blank controls
Poor reproducibility Inconsistent cell seeding; uneven drug distribution; edge effects in plate Use multi-channel pipettes; ensure homogeneous cell suspension; avoid using outer wells or fill with PBS
Shallow dose-response curve Insufficient concentration range; incorrect incubation time Test broader niraparib range (0.1-100 μΜ); optimize treatment duration (24-72 hours)
Abnormal control values Cell contamination; incorrect control preparation; expired culture media Check sterility; verify control composition; use fresh media and reagents
Low signal intensity Insufficient cells; short CCK-8 incubation; inactive CCK-8 reagent Increase cell seeding density; extend CCK-8 incubation; verify reagent storage conditions

Mechanistic Insights and Combination Strategies

Niraparib Combination Therapies

Research has demonstrated that niraparib exhibits enhanced cytotoxicity when combined with various therapeutic approaches. The molecular mechanisms behind these synergistic effects provide valuable insights for experimental design:

  • Short-term starvation (STS) synergistically enhances niraparib cytotoxicity in ovarian cancer cells through increased DNA damage, G2/M cell cycle arrest, and autophagy induction. STS preconditioning (24 hours in low glucose/1% FBS) followed by niraparib treatment significantly reduces cell viability compared to niraparib alone. [10] [6]

  • Anti-GD2 antibody combination in osteosarcoma demonstrates enhanced inhibitory effects on cell migration, invasion, and proliferation. Scratch tests showed significant reduction in cell migration (1.07 ± 0.04 vs 0.34 ± 0.04 in controls at 48h) when niraparib was combined with anti-GD2 antibody. [1]

  • Trabectedin combination induces synthetic lethality in BRCA-proficient ovarian cancer through p53-dependent apoptosis. The combination reduces expression of DNA repair genes (BRCA1, BRCA2, RAD51, PARP1, PARP2) and increases γ-H2AX levels, indicating DNA damage accumulation. [7]

  • GX15-070 (Obatoclax), a Mcl1 inhibitor, promotes a shift in DNA repair from homologous recombination (HR) to non-homologous end joining (NHEJ) when combined with niraparib, overcoming PARPi resistance in ovarian cancer models. [8]

The following diagram illustrates the key molecular mechanisms of niraparib and its synergistic action with combination therapies:

G Niraparib Niraparib DNA_Damage Single-Strand DNA Breaks Accumulation Niraparib->DNA_Damage PARP Inhibition DSB Double-Strand Breaks (DSBs) DNA_Damage->DSB Replication Fork Collapse HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair BRCA-Proficient Cells NHEJ Error-Prone NHEJ Repair DSB->NHEJ HR-Deficient Cells (BRCA Mutations/Combination) Cell_Survival Cell_Survival HR_Repair->Cell_Survival Successful Repair Apoptosis Apoptosis NHEJ->Apoptosis Lethal Mutations Genomic Instability Cell_Death Cell Death Apoptosis->Cell_Death Induction Synergistic_Combinations Synergistic_Combinations Synergistic_Combinations->HR_Repair Inhibit Synergistic_Combinations->NHEJ Promote STS Short-Term Starvation STS->Synergistic_Combinations Anti_GD2 Anti-GD2 Antibody Anti_GD2->Synergistic_Combinations Trabectedin Trabectedin Trabectedin->Synergistic_Combinations GX15070 GX15-070 (Mcl1 Inhibitor) GX15070->Synergistic_Combinations Brivanib Brivanib (Anti-angiogenic) Brivanib->Synergistic_Combinations

Conclusion

The CCK-8 cytotoxicity assay provides a robust, sensitive, and reproducible method for evaluating niraparib efficacy in various cancer models. When properly optimized with appropriate controls and validated protocols, this assay can generate reliable data on niraparib's cytotoxic effects, both as a single agent and in combination therapies. The continuing research into niraparib combinations with other therapeutic agents highlights the importance of standardized cytotoxicity assessment methods like the CCK-8 assay in advancing cancer drug development.

References

Managing Niraparib thrombocytopenia side effects research

Author: Smolecule Technical Support Team. Date: February 2026

Risk Assessment & Dose Modification

Factor Description & Clinical Application
Primary Risk Factors Baseline body weight <77 kg and/or baseline platelet count <150,000/µL [1] [2].
Individualized Dosing For patients with the above risk factors, start with 200 mg once daily instead of the standard 300 mg [3] [2].
Dose Modifications For hematologic toxicities, do not restart niraparib until patient recovers (≤Grade 1). Employ dose interruptions, then resume at a reduced dose (e.g., 200 mg → 100 mg) [3].
Treatment Discontinuation Discontinue niraparib if Myelodysplastic Syndrome/Acute Myeloid Leukemia (MDS/AML) is confirmed [3].

Monitoring & Management Guidelines

Parameter Recommended Monitoring Frequency Key Actions
Platelet Count Weekly for the first month, then monthly for the next 11 months, and periodically thereafter [3]. If thrombocytopenia occurs, interrupt dosing. Monitor until recovery, then resume at same or reduced dose. For prolonged toxicity (>28 days), discontinue and refer to a hematologist [3].
Other Hematologic Parameters (Hemoglobin, Neutrophils) Same frequency as platelet count (weekly→monthly) [3]. Manage anemia and neutropenia with dose interruptions and reductions [4].

The following workflow illustrates the core management protocol for niraparib-induced thrombocytopenia:

Start Patient on Niraparib Monitor Regular Platelet Monitoring Start->Monitor Decision1 Platelet Count <100 x 10⁹/L? Monitor->Decision1 Decision1->Monitor No Action1 Interrupt Niraparib Dosing Decision1->Action1 Yes Decision2 Platelets Recovered to ≥100 x 10⁹/L? Action1->Decision2 Decision3 Toxicity Persists >28 Days? Action1->Decision3 After monitoring Decision2->Action1 No Action2 Resume at Reduced Dose Decision2->Action2 Yes Action2->Monitor Decision3->Decision2 No Action3 Discontinue Niraparib & Refer to Hematologist Decision3->Action3 Yes

Clinical Evidence & Case Data

The management strategies above are supported by data from clinical trials and real-world studies.

  • Efficacy of Individualized Dosing: In the PRIMA trial, using an individualized starting dose (200 mg for patients with baseline weight <77 kg or platelets <150,000/µL) reduced the incidence of Grade ≥3 thrombocytopenia from 48.3% to 21.3% without compromising progression-free survival efficacy [2]. This approach also lowered overall Grade ≥3 adverse events [4] [2].

  • Real-World Safety Profiles: A 2024 real-world study of Japanese patients confirmed that thrombocytopenia is the most frequent reason for niraparib treatment interruption, occurring earlier than anemia with olaparib [5]. This highlights the critical need for vigilant monitoring, especially during the initial treatment months.

  • Case Report of Persistent Thrombocytopenia: A 2025 case report documented a rare instance of severe and persistent thrombocytopenia in a patient after 6 months of niraparib maintenance therapy. Despite interventions like treatment interruption, platelet transfusions, and thrombopoietin agonist therapy, the patient's low platelet count fluctuated and persisted, illustrating a potential for severe, refractory cases [6] [7].

Frequently Asked Questions for Researchers

Q1: What is the proposed mechanism behind niraparib-induced thrombocytopenia? The effect is primarily an on-target class effect. PARP-1 is expressed in megakaryocyte lineage cells, and its inhibition by niraparib is believed to disrupt platelet formation [6] [4].

Q2: Are there specific patient populations at higher risk? Yes, retrospective analyses identified that patients with a baseline body weight below 77 kg or a baseline platelet count below 150,000/µL are at significantly higher risk of developing Grade ≥3 thrombocytopenia [1]. This finding directly led to the recommendation for an individualized starting dose.

Q3: How does niraparib's safety profile for thrombocytopenia compare to other PARP inhibitors? Real-world data indicates that thrombocytopenia is more frequently associated with niraparib compared to other PARP inhibitors like olaparib, for which anemia is the predominant hematologic toxicity [5].

References

Optimizing Niraparib dose reduction strategies in studies

Author: Smolecule Technical Support Team. Date: February 2026

Niraparib Dosing & Dose Modification Protocols

The tables below summarize the standard dosing and modification guidelines for managing hematological and non-hematological toxicities.

Table 1: Standard Dosing and Initial Dose Modification Guide [1] [2]

Dosing Scenario Recommended Action Key Parameters & Notes
Standard Starting Dose 300 mg (three 100 mg capsules) orally, once daily With or without food [1] [2].
Individualized Starting Dose (ISD) 200 mg once daily For patients with baseline body weight <77 kg (<170 lbs) OR platelet count <150,000/µL [1].
Moderate Hepatic Impairment 200 mg once daily Regardless of baseline weight or platelet count [1].
Missed Dose or Vomiting Take next scheduled dose; do not take an extra dose -

Table 2: Guide to Dose Modifications for Adverse Events [1]

Toxicity Grade Action Dosing Regimen After Recovery
Grade 1 Generally, no interruption needed. Continue current dose.
Grade 2 (non-hematologic) Consider interruption until resolution to ≤Grade 1. Resume at current dose or reduced dose (200 mg or 100 mg).
Grade 3 (non-hematologic) Interrupt treatment until resolution to ≤Grade 1. Resume, reduced by one dose level (e.g., 300 mg → 200 mg; 200 mg → 100 mg).
Grade 4 (non-hematologic) Interrupt treatment. Consider discontinuation or resume at a reduced dose upon recovery.

| Thrombocytopenia

  • Platelets <100,000/µL | Interrupt treatment. | After recovery (to ≥100,000/µL): • If nadir <75,000/µL, resume at a reduced dose. • If nadir ≥75,000/µL, resume at current dose [3]. | | Anemia
  • Hemoglobin <8 g/dL | Interrupt treatment. | After recovery (to ≥9 g/dL), resume at a reduced dose. Transfusion as needed [3]. | | Neutropenia
  • Neutrophils <1000/µL | Interrupt treatment. | After recovery (to ≥1500/µL), resume at a reduced dose. | | Confirmed MDS/AML | Discontinue niraparib permanently. | - |

Key Experimental Protocols & Clinical Evidence

Here are the methodologies and findings from pivotal clinical trials that form the evidence base for these strategies.

Individualized Starting Dose (ISD) Protocol
  • Rationale: Analysis of the PRIMA trial data found a correlation between baseline patient characteristics (body weight and platelet count) and the incidence of hematologic toxicities. The ISD strategy was implemented to improve tolerability while maintaining efficacy [4] [3].
  • Methodology:
    • Patient Stratification: In the ongoing PRIMA trial (NCT02655016), the protocol was amended. Patients with a baseline body weight <77 kg or a platelet count <150,000/µL were started on 200 mg once daily. All others received the standard 300 mg dose [4] [3].
    • Outcomes Measured: The study compared the incidence of Grade ≥3 adverse events, dose interruptions, dose reductions, and efficacy (progression-free survival) between the fixed-dose and ISD groups [4].
Hematologic Toxicity Management Protocol
  • Rationale: Hematologic events are the most common and potentially serious adverse reactions associated with niraparib [4].
  • Methodology:
    • Monitoring Schedule: As per prescribing information, complete blood counts (CBC) should be monitored weekly during the first month, monthly for the next 11 months, and periodically thereafter [1].
    • Intervention Threshold: In clinical practice and trials, treatment is interrupted for platelets <100,000/µL [3]. The dose is reduced upon recovery, particularly if the nadir was below 75,000/µL, to minimize the risk of Grade 4 thrombocytopenia [3].
    • Dose Reduction Steps: The dose is reduced in steps from 300 mg → 200 mg → 100 mg [1].
Non-Hematologic Toxicity Management (e.g., Hypertension)
  • Rationale: Niraparib can cause hypertension and cardiovascular effects, likely due to off-target inhibition of dopamine, norepinephrine, and serotonin transporters [1] [4].
  • Methodology:
    • Monitoring: Blood pressure and heart rate should be monitored at least weekly for the first two months, then monthly for the first year, and periodically thereafter [1].
    • Management: Hypertension is managed with antihypertensive medications. For Grade 3-4 hypertension, niraparib therapy should be interrupted until controlled, and then resumed at a reduced dose [1].

Clinical Impact of Dose Optimization Strategies

Table 3: Efficacy and Safety of Individualized vs. Fixed Starting Dose (from PRIMA trial data) [4]

Metric Fixed Starting Dose (300 mg) Individualized Starting Dose (200/300 mg)
Grade ≥3 Thrombocytopenia 48% 22%
Grade ≥3 Anemia 36% 23%
Grade ≥3 Neutropenia 24% 15%
Dose Reductions 76% 62%
Dose Interruptions 84% 72%
Hazard Ratio (HR) for PFS in HRD* population 0.43 0.39

\HRD: Homologous Recombination Deficiency*

Troubleshooting FAQs for Researchers

  • Q: What is the clinical evidence supporting the 200 mg dose?

    • A: The PRIME study (NCT03709316) specifically used a 200 mg ISD in all patients. It reported a lower incidence of Grade ≥3 treatment-related AEs (49.0%) and dose reductions (40.4%), confirming that a 200 mg starting dose is effective and better tolerated in a first-line maintenance setting [4].
  • Q: How does niraparib's metabolism affect dosing in drug interaction studies?

    • A: Unlike some other PARP inhibitors, niraparib is primarily metabolized by carboxylesterases, not cytochrome P450 enzymes. Therefore, it has no clinically significant interactions with CYP3A inducers or inhibitors and typically does not require dose adjustments for such concomitant medications [4].
  • Q: Are there specific administration tips to improve tolerability in trials?

    • A: Yes. Clinical guides suggest that bedtime administration can be a potential method for managing nausea. This simple scheduling change can help mitigate a common low-grade adverse event and improve patient adherence in long-term studies [1].

Niraparib Clinical Decision-Making Workflow

The diagram below summarizes the key decision points for initiating and managing niraparib therapy in a clinical trial setting.

Start Initiate Niraparib Dosing BWCheck Baseline Weight <77 kg OR Platelets <150,000/µL? Start->BWCheck Dose300 Start 300 mg once daily BWCheck->Dose300 No Dose200 Start 200 mg once daily BWCheck->Dose200 Yes Monitor Monitor: Weekly CBC (1st month) BP/HR weekly (first 2 months) Dose300->Monitor Dose200->Monitor AE Adverse Event (AE) Occurs Monitor->AE Interrupt Interrupt Dosing AE->Interrupt Grade 3/4 Hematologic or other significant AE MDS Confirmed MDS/AML AE->MDS Suspected Resolve AE resolves to Grade ≤1? Interrupt->Resolve Resolve->Interrupt No Reduce Resume at reduced dose Resolve->Reduce Yes Stop Discontinue Permanently MDS->Stop

References

Reducing Niraparib hematological toxicity protocols

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the evidence supporting the individualized starting dose?

The individualized starting dose (ISD) strategy was validated in major clinical trials like PRIMA and PRIME. An exploratory analysis of the PRIMA trial demonstrated that this approach significantly reduced the incidence of severe hematological adverse events while preserving the drug's efficacy [1] [2].

The table below compares the safety outcomes between the fixed and individualized starting doses in the PRIMA trial.

Safety Outcome Fixed Starting Dose (300 mg) Individualized Starting Dose (200 mg or 300 mg)
Grade ≥3 Thrombocytopenia 39% 22%
Grade ≥3 Anemia 31% 23%
Grade ≥3 Neutropenia 21% 15%
Dose Reductions 76% 62%
Discontinuation due to Thrombocytopenia 4% 3%

Source: Adapted from data in [1] [2].

Q2: How should I manage specific hematologic toxicities when they occur?

A standardized protocol for dose modification is essential. The following workflow is based on the prescribing information and clinical trial management strategies [3].

Start Start Niraparib at ISD Monitor Weekly CBC Monitoring (First Month) Start->Monitor Monitor->Monitor Continue if stable Platelets Platelets <100,000/μL OR ANC <1,000/mm³ OR Hb <8 g/dL Monitor->Platelets If toxicity occurs Interrupt Interrupt Niraparib Dose (Maximum 28 days) Monitor CBC Weekly Platelets->Interrupt Recover Blood counts recover to: Platelets ≥100,000/μL AND ANC ≥1,500/mm³ AND Hb ≥9 g/dL Interrupt->Recover NoRecovery Toxicity does not resolve within 28 days Interrupt->NoRecovery Resume Resume Niraparib at a reduced dose Recover->Resume Discontinue Discontinue Niraparib Refer to Hematologist NoRecovery->Discontinue

Dose Reduction Steps:

  • If starting dose was 300 mg: First reduce to 200 mg once daily. If toxicity recurs, reduce to 100 mg once daily. Discontinue if toxicity persists at 100 mg [3].
  • If starting dose was 200 mg: First reduce to 100 mg once daily. Discontinue if toxicity recurs [3].

For platelet counts <75,000/μL or the need for transfusion, therapy should be interrupted and resumed at a reduced dose once platelets recover to ≥100,000/μL [3].

Q3: Are there specific patient factors that increase the risk of hematologic toxicity?

Yes, recent evidence highlights several key risk factors:

  • Renal Function: A 2025 retrospective study identified that a creatinine clearance (CrCl) value below 47.0 mL/min during treatment was a significant predictor for severe (Grade ≥3) hematologic toxicity, with high accuracy [4]. Pre-treatment CrCl below 59.8 mL/min may also indicate higher risk [4].
  • Age and Comorbidities: While niraparib is effective and can be managed in older patients (≥75 years), they often require a lower starting dose (200 mg or even 100 mg) due to factors like lower baseline body weight, residual chemotherapy toxicity, and more comorbidities [5].

Q4: What about the risk of long-term hematologic issues like MDS/AML?

Myelodysplastic Syndrome (MDS) and Acute Myeloid Leukemia (AML) have been reported in patients treated with niraparib and other PARP inhibitors [3] [2]. In the PRIMA trial, the incidence in the HRD-positive population was 3.3% with niraparib versus 2.4% with placebo after 6.1 years of follow-up [2].

  • Action Protocol: If MDS/AML is confirmed, niraparib must be permanently discontinued. For prolonged hematologic toxicities (e.g., not resolving within 28 days of dose interruption), the patient should be referred to a hematologist for further evaluation, including bone marrow analysis and cytogenetic testing [3] [2].

References

Improving Niraparib patient selection genetic biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Validated Biomarkers for Niraparib Response

The table below summarizes the primary genetic biomarkers used to predict patient response to niraparib, along with the supporting clinical evidence.

Biomarker Clinical Context Level of Evidence Key Trial Data (PFS Hazard Ratio vs. Placebo) Impact on Patient Selection
HRD Status (includes BRCA mut & genomic scar) First-line Maintenance [1] [2] [3] Phase 3 RCT (PRIMA) HR 0.43 (HRD+ population) [1] [3] Strongest predictor of efficacy; required per latest FDA label [4].
gBRCA Mutation First-line & Recurrent Maintenance [1] [3] Phase 3 RCTs (PRIMA, NOVA) HR 0.27 (recurrent); HR 0.40 (first-line) [1] [2] [3] A subset of HRD; derives greatest benefit.
HR Proficiency (HRP) First-line Maintenance [5] [2] [4] Phase 3 RCT (PRIMA) HR 0.68 (HRP population) [2] Shows modest PFS benefit; recent OS data led to FDA label restriction, limiting new use [4].

Experimental Protocols for Biomarker Testing

Accurate biomarker assessment is critical for patient selection. The following are standard methodologies cited in pivotal trials.

HRD Testing via Genomic Scar Analysis
  • Principle: This test identifies genomic patterns of scarring caused by past DNA repair failures in tumor cells [6].
  • Protocol: The MyChoice CDx test was used in the PRIMA and NOVA trials [1] [3].
    • Sample Preparation: Use formalin-fixed paraffin-embedded tumor tissue samples with a minimum tumor cell purity.
    • Genomic Analysis: Perform whole-genome genotyping using a single-nucleotide polymorphism array to assess genome-wide loss of heterozygosity, telomeric allelic imbalance, and large-scale state transitions.
    • Scoring: The test generates a Genomic Instability Score. A score of ≥42 is considered HRD-positive [1] [3].
  • Troubleshooting: Low tumor cellularity can lead to false negatives. Macro-dissection or enrichment of tumor areas may be necessary.
BRCA Mutation Testing
  • Principle: Directly identifies pathogenic mutations in the BRCA1 and BRCA2 genes.
  • Protocol: In clinical trials, both germline and tumor testing were utilized [1] [6] [3].
    • Germline Testing: Use DNA from a blood or saliva sample to detect inherited mutations.
    • Somatic Testing: Use DNA from tumor tissue to detect acquired, tumor-specific mutations.
    • Methodology: Use next-generation sequencing panels that comprehensively cover the entire coding region of the genes to detect single-nucleotide variants and small insertions/deletions.
  • Troubleshooting: Note that not all BRCA variants are pathogenic. Classify variants according to established guidelines.

The diagram below illustrates the logical workflow for integrating these biomarker tests into a patient selection strategy for niraparib therapy.

Start Patient with Advanced Ovarian Cancer HRD_Test HRD Status Testing (Genomic Instability Score) Start->HRD_Test HRD_Pos HRD-Positive HRD_Test->HRD_Pos Score ≥42 HRD_Neg HRD-Negative (HRP) HRD_Test->HRD_Neg Score <42 BRCA_Test BRCA Mutation Testing HRD_Pos->BRCA_Test Not_Select_Nira Not Recommended for New Niraparib Therapy HRD_Neg->Not_Select_Nira BRCA_Pos BRCA Mutation Present BRCA_Test->BRCA_Pos BRCA_Neg BRCA Wild-Type BRCA_Test->BRCA_Neg Select_Nira Strong Indication for Niraparib BRCA_Pos->Select_Nira Greatest Benefit BRCA_Neg->Select_Nira Significant Benefit

Technical FAQs & Troubleshooting

  • The FDA label for niraparib changed; what is the current indication? Based on matured overall survival data, the FDA has limited niraparib's indication to the maintenance treatment of adults with advanced HRD-positive ovarian cancer. Initiating new treatment in HRD-negative patients is no longer recommended [4].

  • Are there emerging biomarkers beyond HRD and BRCA? Research is ongoing. Promising candidates include:

    • SLFN11: A protein that may sensitize tumors to DNA-damaging agents [6].
    • RAD51 foci formation: A functional assay that measures a tumor's real-time ability to perform homologous recombination repair [6].
    • HOXA9 promoter methylation: An epigenetic marker under investigation [6]. These biomarkers require large-scale clinical validation before routine clinical use.
  • How does the mechanism of action inform biomarker selection? Niraparib induces synthetic lethality in HRD tumor cells. It inhibits PARP, blocking single-strand break repair. During replication, this leads to double-strand breaks. In HRD cells, the backup repair pathway is also defective, causing catastrophic DNA damage and cell death [1] [3]. The following diagram illustrates this core mechanism.

Normal Normal Cell (HR Proficient) Cancer HRD Cancer Cell PARPi PARP Inhibitor (Niraparib) SSB Accumulated Single-Strand Breaks (SSBs) PARPi->SSB DSB Replication Fork Collapse Double-Strand Breaks (DSBs) SSB->DSB HR_Repair HR Repair Pathway Intact DSB->HR_Repair In Normal Cell HR_Fail HR Repair Pathway Defective DSB->HR_Fail In HRD Cell Cell_Survival Cell Survival HR_Repair->Cell_Survival Cell_Death Synthetic Lethality Cell Death HR_Fail->Cell_Death

References

Frequently Asked Questions: Niraparib Toxicity & Management

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the most common high-grade toxicities with niraparib combinations? The most frequently reported Grade ≥3 adverse events (AEs) in clinical trials are hematologic, including thrombocytopenia, anemia, and neutropenia. Significant hypertension is also common. These were observed more frequently in combination regimens compared to control therapies [1] [2] [3].

  • Which patient factors predict higher risk of severe hematologic toxicity? Low baseline creatinine clearance (Ccr) is an independent risk factor. One study found a Ccr cutoff of <47.0 ml/min during treatment was highly accurate in predicting severe hematologic toxicity, with 87.5% sensitivity [4]. Low body weight or body mass index (BMI) may also increase risk [5].

  • What is the recommended starting dose for niraparib? An individualized starting dose (ISD) is recommended. For many patients, this is 200 mg once daily. The ISD is determined based on baseline body weight and platelet count and has been shown to improve the safety profile while maintaining efficacy [2].

  • How should hematologic toxicity be managed? Management involves close monitoring and a protocol of dose interruption, followed by dose reduction upon recovery. For example, for thrombocytopenia, interrupt dosing until platelets recover to ≥100,000/μL, then resume at a reduced dose (e.g., 200 mg or 100 mg once daily). Transfusions may be necessary for anemia [2] [6].

  • Are there specific monitoring protocols for the niraparib/abiraterone acetate combination? Yes, for the combination with abiraterone acetate and prednisone (AAP), experts recommend detailed algorithms for monitoring and managing anemia, thrombocytopenia, hypertension, and nausea. This often involves holding the niraparib/abiraterone component and using a low-dose formulation upon reintroduction after an AE resolves [6].

Toxicity Profiles & Management Data

The tables below summarize key quantitative data from recent clinical trials to aid in risk assessment and planning.

Table 1: Incidence of Key Grade ≥3 Adverse Events in Clinical Trials

Adverse Event Niraparib + AAP (AMPLITUDE Trial) [1] Niraparib Monotherapy (Pooled Ovarian Cancer Trials) [2] Placebo + AAP (AMPLITUDE Trial) [1]
Any Grade ≥3 AE 75.2% 51 - 74% 58.9%
Anemia 29% 19 - 25% Not Specified
Thrombocytopenia Not Specified 28 - 39% Not Specified
Neutropenia Not Specified 11 - 21% Not Specified
Hypertension 27% 4 - 12% Not Specified

Table 2: Practical Guide for Managing Common Toxicities

Adverse Event Monitoring Frequency (Recommended) Action Steps Dose Modification Guidance
Thrombocytopenia [2] Weekly for first 4 weeks, then monthly. Interrupt dose if platelets <100,000/μL. Transfuse per clinical guidelines. Resume at a reduced dose (e.g., 200 mg → 100 mg) after recovery to ≥100,000/μL.
Anemia [2] [6] Monthly. Interrupt dose for Grade 3/4 anemia. Consider blood transfusion for symptomatic patients. Resume at a reduced dose after recovery. For combination therapy, consider holding niraparib and continuing AAP alone.
Hypertension [1] [6] Check blood pressure weekly for first 2 months, then at least monthly. Start or adjust anti-hypertensive medication. If not controlled with medication, consider niraparib dose interruption.
Nausea/Vomiting [2] As needed. Administer prophylactic antiemetics. Dose interruption is rarely needed. Consider dose reduction for persistent Grade 2+ symptoms.

Experimental Protocols & Risk Assessment

For research and clinical development, here are detailed methodologies for key experiments and risk assessments cited in the literature.

Protocol 1: Assessing Renal Function for Hematologic Toxicity Risk This protocol is based on a retrospective study identifying creatinine clearance (Ccr) as a key risk factor [4].

  • Patient Population: Advanced ovarian cancer patients initiating niraparib treatment.
  • Methodology:
    • Baseline Calculation: Calculate baseline Ccr for all patients using the Cockcroft-Gault formula before treatment initiation.
    • Monitoring: Monitor Ccr regularly during niraparib administration, especially at the time of worst-grade hematologic toxicity.
    • Data Collection: Record the incidence and grade of hematologic toxicities (thrombocytopenia, anemia, neutropenia, leukopenia) according to CTCAE v5.0.
    • Statistical Analysis:
      • Perform univariate and multivariate logistic regression analyses to evaluate the relationship between baseline characteristics (e.g., age, pre-treatment Ccr, prior chemotherapy toxicity) and the development of severe (≥Grade 3) hematologic toxicity.
      • Conduct a Receiver Operating Characteristic (ROC) curve analysis to determine the optimal Ccr cutoff value for predicting severe toxicity.

Protocol 2: Algorithm for Managing Hypertension with Niraparib/Abiraterone Acetate + Prednisone This protocol is adapted from a specialist panel recommendation for managing this specific combination [6].

  • Baseline & Monitoring: Assess cardiovascular history and baseline blood pressure. Monitor BP weekly for the first two months, then at least monthly.
  • Grade 1 Hypertension (SBP 120-139 mmHg or DBP 80-89 mmHg): Educate on lifestyle modifications (diet, exercise).
  • Grade 2 Hypertension (SBP ≥140-159 mmHg or DBP ≥90-99 mmHg): Initiate or titrate anti-hypertensive medication.
  • Grade 3+ Hypertension (SBP ≥160 mmHg or DBP ≥100 mmHg):
    • Interrupt the niraparib/abiraterone acetate combination therapy.
    • Initiate or optimize a sequence of anti-hypertensive medications.
    • Rechallenge with the combination only after BP is controlled to <120/80 mmHg for at least one week. Consider using a low-dose formulation.

Toxicity Monitoring & Management Workflow

The diagram below outlines a general workflow for monitoring and managing niraparib-related toxicities, integrating information from the cited sources.

Start Patient Starts Niraparib Therapy Monitor Regular Monitoring: - Weekly blood counts (1st month) - Weekly BP (1st 2 months) Start->Monitor Decision Grade ≥3 AE or Clinically Significant AE? Monitor->Decision Action DOSE INTERRUPTION Decision->Action Yes Continue Continue Therapy with Ongoing Monitoring Decision->Continue No Assess Assess & Manage: - Provide supportive care (e.g., transfusions) - Initiate/titrate medications (e.g., for HTN) Action->Assess Recover Patient Recovers (AE resolves to ≤Grade 1) Assess->Recover Recover->Action No Modify DOSE REDUCTION Resume therapy at lower dose Recover->Modify Yes Modify->Monitor Continue->Monitor Continue Cycle

References

Experimental Protocols for In Vitro Radiosensitization

Author: Smolecule Technical Support Team. Date: February 2026

Here is a detailed methodology for assessing the radiosensitizing effects of Niraparib on cancer cell lines in vitro, based on published research [1].

  • Cell Lines and Culture: Use relevant human cancer cell lines (e.g., A549 for lung adenocarcinoma, Siha for cervical squamous cell carcinoma). Culture cells in recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.
  • Drug Treatment: Prepare a stock solution of Niraparib in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.1%. Pre-treat cells with Niraparib for 1 hour prior to irradiation.
  • Irradiation: Irradiate cells using an X-ray irradiator at a dose of 4 Gy. Include control groups that are untreated, treated with Niraparib only, and irradiated only.
  • Assessment of Effects:
    • Cell Proliferation (CCK-8 Assay): Seed cells in 96-well plates. After treatments, add CCK-8 reagent and incubate for 1-4 hours. Measure the absorbance at 450 nm to determine cell proliferation rates.
    • Clonogenic Survival Assay: Seed a known number of cells after treatment. Allow cells to grow for 7-14 days to form colonies. Fix and stain colonies with crystal violet, then count colonies (>50 cells) to determine cell viability and reproductive death.
    • Apoptosis (Flow Cytometry): Harvest cells 24-48 hours post-treatment. Stain with Annexin V and Propidium Iodide (PI) using an apoptosis detection kit. Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
    • Cell Cycle Analysis (Flow Cytometry): Fix cells 24 hours post-treatment in 70% ethanol. Treat with RNase and stain DNA with PI. Analyze DNA content by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases.

The following diagram illustrates the core mechanism and experimental workflow for studying Niraparib as a radiosensitizer.

G cluster_mechanism Core Mechanism of Action cluster_experiment In Vitro Experimental Workflow Start Radiotherapy DNA_Damage Induces DNA Damage (SSBs and DSBs) Start->DNA_Damage PARP_Recruitment PARP Enzyme Recruitment & DNA Repair Activation DNA_Damage->PARP_Recruitment Niraparib Niraparib Treatment (PARP Inhibition) PARP_Recruitment->Niraparib Targeted by Repair_Blocked DNA Repair Blocked Niraparib->Repair_Blocked Lethal_Damage Accumulation of Lethal DNA Damage Repair_Blocked->Lethal_Damage Cell_Death Cancer Cell Death Lethal_Damage->Cell_Death Seed Seed Cancer Cells Pretreat Pre-treat with Niraparib (1h) Seed->Pretreat Irradiate X-ray Irradiation (4Gy) Pretreat->Irradiate Analyze Post-Treatment Analysis Irradiate->Analyze Assay1 Clonogenic Assay Analyze->Assay1 Assay2 Apoptosis (Flow Cytometry) Analyze->Assay2 Assay3 Cell Cycle (Flow Cytometry) Analyze->Assay3 Outcome Determine Radiosensitivity Assay1->Outcome Assay2->Outcome Assay3->Outcome

Quantitative Data Summary

The table below consolidates key quantitative findings from preclinical and clinical studies on Niraparib and radiotherapy.

Study Type / Model Key Metric Result (Combination vs. Control/Radiation Alone) Citation
In Vitro (A549, Siha) Apoptosis Significantly higher proportion of apoptotic cells (P < 0.05). [1] [1]
In Vitro (A549, Siha) Cell Cycle (G2/M) Significant increase in G2/M phase in A549 cells (P < 0.05). [1] [1]
Phase 3 (AMPLITUDE)\n(mCSPC, HRR-deficient) Radiographic PFS (BRCA subgroup) Hazard Ratio (HR) = 0.52; 48% risk reduction. [2] [3] [2] [3]
Phase 1 (mCRPC)\n+ Radium-223 Max Tolerated Dose (MTD) Chemo-naïve: 200 mg; Prior chemo: 100 mg. [4] [4]
Preclinical (BRCAwt) Tumor-to-Plasma Exposure Ratio (AUC) 3.3:1 at steady state. [5] [5]

Frequently Asked Questions (FAQs) for Researchers

Q1: How does Niraparib's pharmacokinetic profile compare to other PARP inhibitors like Olaparib in the context of radiosensitization? A1: A key differentiator is Niraparib's favorable tissue distribution. Preclinical data shows that at steady state, Niraparib's tumor exposure is 3.3 times greater than its plasma exposure, and it effectively penetrates the blood-brain barrier. In contrast, Olaparib's tumor exposure is lower than in plasma. This high volume of distribution and tumor concentration may contribute to its potent radiosensitizing effects, particularly in BRCA-wildtype models [5].

Q2: What are the primary safety concerns when combining Niraparib with radiotherapy in a clinical trial setting? A2: The most common grade 3/4 adverse events reported in clinical trials are hematological, including anemia, thrombocytopenia, and neutropenia [4] [3]. A phase IB trial combining Niraparib with Radium-223 established different maximum tolerated doses (MTD) based on prior chemotherapy exposure: 200 mg for chemo-naïve patients and 100 mg for those with prior chemotherapy [4]. Rigorous blood monitoring and dose adjustment protocols are essential.

Q3: Beyond BRCA mutations, which other genetic alterations might predict sensitivity to Niraparib and radiotherapy? A3: The concept of synthetic lethality extends to other genes involved in the homologous recombination repair (HRR) pathway. The AMPLITUDE trial demonstrated clinical benefit in patients with alterations not only in BRCA1/2 but also in other HRR genes such as PALB2, BRIP1, RAD51B, and RAD54L [3]. Defects in other genes like ATM, CHK2, and FANCA have also been suggested to confer sensitivity to PARP inhibition, though the level of evidence varies [6].

Q4: Can Niraparib combined with radiotherapy modulate the tumor immune microenvironment? A4: Yes, preclinical evidence suggests an immunomodulatory role. Niraparib treatment has been shown to activate type I and II interferon signaling pathways and increase the infiltration of CD8+ and CD4+ T cells into tumors. This creates a more immunogenic environment, which can synergize with anti-PD-1 immunotherapy, leading to enhanced antitumor activity in both BRCA-proficient and deficient models [7].

References

Troubleshooting RP-HPLC/UPLC Methods for Dosage Forms

Author: Smolecule Technical Support Team. Date: February 2026

RP-HPLC is commonly used for analyzing niraparib in combination with other drugs like abiraterone in tablet formulations. The table below summarizes validated parameters from recent studies to help you benchmark your methods.

Parameter Niraparib Specifications Co-analyte (e.g., Abiraterone) Citation
Column BDS C18 (250 mm x 4.6 mm, 5 µm) Same as niraparib [1]
Sunfire C18 (250 mm x 4.6 mm, 5 µm) Same as niraparib [2]
Zodiac C18 (150 mm x 4.6 mm, 5 µm) Same as niraparib [3]
Mobile Phase Sodium Dihydrogen Phosphate Buffer:ACN (40:60 v/v) Same as niraparib [1]
0.1% Trifluoroacetic Acid:CH3OH (40:60 v/v) Same as niraparib [2]
0.01N Na2HPO4 Buffer (pH 2.5):ACN (40:60 v/v) Same as niraparib [3]
Flow Rate 1.0 mL/min Same as niraparib [1]
0.9 mL/min Same as niraparib [2]
Detection Wavelength 234 nm Same as niraparib [1]
220 nm Same as niraparib [2]
260 nm Same as niraparib [3]
Retention Time ~2.8 min Abiraterone Acetate: ~7.6 min [1]
~4.4 min Abiraterone: ~3.4 min [2]
~2.2 min Abiraterone: ~2.7 min [3]
Linearity Range Not Specified Not Specified [1]
25-150% of target level 25-150% of target level [2]
1.25–7.5 μg/mL 5–75 μg/mL [3]
LOD/LOQ Validated per ICH, values not specified Validated per ICH, values not specified [1]
Determined, values not specified Determined, values not specified [2]
LOD: 0.07 µg/mL, LOQ: 0.21 µg/mL LOD: 0.20 µg/mL, LOQ: 0.62 µg/mL [3]
FAQs and Troubleshooting Guide
  • How can I improve the separation and peak shape? The mobile phase pH and buffer concentration are critical. One study achieved effective separation using a pH 2.5 phosphate buffer, which can help suppress silanol interactions and improve peak shape for basic compounds like niraparib [3]. If you observe tailing or poor resolution, try adjusting the buffer pH or the ratio of organic solvent (acetonitrile) in the mobile phase [1] [3] [2].

  • How do I demonstrate my method is stability-indicating? You must perform forced degradation studies. A validated stability-indicating method involved subjecting the drug product to various stress conditions (acid, base, oxidation, thermal, photolytic) and demonstrating that the method can effectively separate niraparib from its degradation products. The method showed niraparib was susceptible to degradation under these stresses [3]. The workflow is as follows:

    G Start Start Forced Degradation Study Acid Acidic Hydrolysis (e.g., HCl) Start->Acid Base Basic Hydrolysis (e.g., NaOH) Start->Base Oxid Oxidative Stress (e.g., H₂O₂) Start->Oxid Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analyze Analyze Stressed Samples using HPLC Method Acid->Analyze Base->Analyze Oxid->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Chromatograms Analyze->Evaluate Sep Does method separate Niraparib from degradants? Evaluate->Sep Success Method is Stability-Indicating Sep->Success Yes Troubleshoot Troubleshoot: Modify method (e.g., adjust gradient, mobile phase) Sep->Troubleshoot No Troubleshoot->Analyze

  • What system suitability criteria should I meet? According to ICH guidelines, you should evaluate parameters like theoretical plates, tailing factor, and %RSD of peak areas from replicate injections. One study confirmed system suitability by demonstrating that these parameters were within acceptable limits, with %RSD for peak areas being less than 2% [1] [2].

Troubleshooting LC-MS/MS Methods for Bioanalysis

LC-MS/MS is used for sensitive quantification of niraparib in biological matrices like plasma and dried blood spots (DBS) for Therapeutic Drug Monitoring (TDM).

Parameter Reported Validation Data Citation
Analytical Range 60–3000 ng/mL [4] [5]
Linearity R² > 0.99 [4] [5]
Accuracy & Precision Within ±15% (±20% at LLOQ) [4] [5]
Matrix Effect Validated for human plasma and DBS [4] [5]
Internal Standard ¹³C6-Niraparib hydrochloride [5]
FAQs and Troubleshooting Guide
  • What is the recommended sample preparation technique? Protein precipitation with acetonitrile is a common and effective approach. The internal standard working solution can be prepared in acetonitrile and added directly to the plasma sample. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system [5].

  • Can I use Dried Blood Spot (DBS) for TDM? Yes. A validated LC-MS/MS method has been successfully developed for niraparib in DBS. The method showed a strong correlation between drug concentrations measured in DBS and plasma, making it a feasible and less invasive alternative for sample collection [4] [5]. The general workflow is:

    G DBSStart DBS Sample Collection Punch Punch a disc from DBS card DBSStart->Punch Extract Extract analyte with solvent Punch->Extract Centrifuge Centrifuge and collect supernatant Extract->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Quantify Quantify against calibration curve Inject->Quantify Correlate Correlate DBS concentration with plasma levels Quantify->Correlate

  • How do I ensure my LC-MS/MS method is robust? Key steps include using a stable isotope-labeled internal standard (e.g., ¹³C6-Niraparib) to correct for matrix effects and recovery variations [5]. Also, ensure your method is validated over the intended hematocrit range (e.g., 29-45%) if using DBS [4] [5].

Key Challenges and Proactive Solutions

Here are common challenges and how to address them based on current research:

Challenge Potential Root Cause Proposed Solution
Poor Chromatographic Separation Inappropriate mobile phase pH or column chemistry. Optimize buffer pH (e.g., pH 2.5) [3] and test different C18 columns (e.g., BDS, Sunfire) [1] [2].
Irreproducible Retention Times Fluctuations in flow rate, temperature, or mobile phase composition. Carefully control chromatographic conditions and perform robustness testing by deliberately varying these parameters [3].
Low Recovery from Biological Matrix Inefficient protein precipitation or compound adsorption. Use a stable isotope-labeled internal standard and optimize the protein precipitation solvent volume and composition [5].
High Background Noise in MS Detection Ion suppression from matrix components. Improve sample cleanup and chromatographic separation to separate the analyte from interfering compounds [5].

References

Niraparib stability and storage conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Niraparib Storage & Handling

Parameter Condition or Specification
Analytical Method RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) [1]
Chromatographic Column Zodiac C18 (150 x 4.6 mm, 5 µm) [1]
Storage Condition (Long-term) Room temperature, in a closed container, away from moisture and direct light [2] [3].
Handling Precautions Do not crush, break, or chew tablets/capsules. Swallow whole with water [2] [3].

Detailed Stability-Indicating HPLC Methodology

For researchers aiming to replicate or adapt the stability-indicating method for Niraparib, the following detailed experimental protocol has been established and validated [1].

  • Mobile Phase: Acetonitrile and 0.01N Na2HPO4 buffer (pH adjusted to 2.5) in a ratio of 60:40 (v/v) [1].
  • Flow Rate: 1.0 mL/min [1].
  • Detection Wavelength: 260 nm [1].
  • Column Temperature: 28 ± 2 °C [1].
  • Injection Volume: Typically 10-20 µL (as per standard HPLC practice, not explicitly stated in the source).
  • Sample Diluent: Acetonitrile and water in a 1:1 ratio [1].
  • Retention Times: Under these conditions, Niraparib elutes at approximately 2.2 minutes [1].
Method Validation Data

The developed method has been validated according to ICH Q2(R1) guidelines, with key parameters summarized below [1].

Validation Parameter Result for Niraparib
Linearity Range 1.25 - 7.5 µg/mL [1]
LOD (Limit of Detection) 0.07 µg/mL [1]
LOQ (Limit of Quantification) 0.21 µg/mL [1]
Accuracy (% Recovery) Close to 100% (as per ICH, exact value from study should be consulted) [1]
Precision (%RSD) Meets ICH criteria (exact value from study should be consulted) [1]

Experimental Workflow for Analysis

The following diagram outlines the key steps involved in the sample preparation and analysis of Niraparib using the described HPLC method.

G Start Start Analysis PrepStandard Prepare Standard Solution Start->PrepStandard PrepSample Prepare Sample Solution Start->PrepSample HPLC HPLC Analysis (Zodiac C18 Column) Mobile Phase: ACN/Buffer (60:40) Flow: 1.0 mL/min, Detection: 260 nm PrepStandard->HPLC Inject Filter Filter Solution (0.25µ Nylon Filter) PrepSample->Filter Inject Filter->HPLC Inject DataAnalysis Data Acquisition & Analysis HPLC->DataAnalysis

Frequently Asked Questions

  • What is the clinical use of Niraparib? Niraparib (brand name Zejula) is a targeted therapy drug known as a PARP inhibitor. It is used as a maintenance treatment for advanced ovarian, fallopian tube, and primary peritoneal cancer [3].

  • What are the most common side effects of Niraparib? Very common side effects include an increased risk of infection (due to low white blood cells), bruising or bleeding (due to low platelets), anemia (low red blood cells), high blood pressure, nausea, constipation, diarrhea, abdominal pain, and loss of appetite [3].

  • Can this HPLC method detect degraded Niraparib? Yes. This is a stability-indicating method. Forced degradation studies confirmed that the method can effectively separate Niraparib from its degradation products formed under various stress conditions, allowing for accurate quantification of the intact drug [1].

References

Addressing Niraparib intersubject variability in studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Variability: FAQs for Researchers

Q1: What are the primary sources of intersubject variability in niraparib response? Research points to several key factors. Tumor Biology is a major one; while niraparib is effective in both BRCA mutant and wild-type tumors, the degree of homologous recombination deficiency (HRD) in the tumor can influence its efficacy [1]. Another critical source is Pharmacokinetics (PK). Niraparib has unique PK properties, including high cell membrane permeability and a large volume of distribution (≈1220 L in humans), which can lead to significant variation in drug exposure between individuals [1]. Furthermore, the Tumor Immune Microenvironment plays a role, as niraparib can activate immune pathways, and the pre-existing immune cell population in a patient's tumor may affect the overall treatment outcome [2] [3].

Q2: How can I measure and account for differential tumor drug exposure? Preclinical studies show that niraparib's high permeability allows it to concentrate effectively in tumors. You can quantify this through tumor-to-plasma exposure ratios. The table below summarizes key preclinical PK findings that highlight niraparib's distribution profile [1]:

Tissue Type Niraparib (AUC₀–₂₄h, μg/g·h) Olaparib (AUC₀–₂₄h, μg/g·h) Tumor-to-Plasma Ratio (Niraparib)
Tumor 940.0 18.3 3.3 : 1
Plasma 284.0 44.5
Brain 215.0 2.1

These data suggest that monitoring plasma levels alone may not accurately reflect tumor exposure. For your studies, incorporating tumor biopsy PK analysis where feasible, or developing predictive PK/PD models that incorporate tumor volume and perfusion data, can help account for this variability.

Q3: What mechanistic insights explain niraparib's synergy with immunotherapy? Niraparib has been found to modulate the tumor immune microenvironment. The primary mechanism involves the activation of the cGAS-STING signaling pathway [2]. When niraparib induces DNA damage, it leads to the release of DNA fragments into the cytosol. These fragments are detected by cGAS, which activates STING, ultimately triggering the production of type I interferons and immune-attractant chemokines like CXCL10 and CCL5. This cascade recruits and activates CD8+ T cells into the tumor. Simultaneously, niraparib upregulates PD-L1 expression on tumor cells, creating a rationale for combination therapy with PD-1/PD-L1 blockers to enhance anti-tumor immunity [2] [3].

The following diagram illustrates this signaling pathway and its role in the tumor microenvironment:

Niraparib-Induced Immune Signaling Pathway (Title: 85 characters)

Experimental Protocols for Key Assays

To investigate the sources of variability, you can employ the following methodologies.

Protocol 1: Assessing Pharmacokinetics and Tissue Distribution

This protocol is adapted from a comparative preclinical study [1].

  • 1. Animal Model Establishment: Generate orthotopic or subcutaneous tumor xenograft models in immunocompromised mice (e.g., NOD/SCID) using human cancer cell lines (e.g., MDA-MB-436 for breast cancer).
  • 2. Drug Administration: Once tumors reach a predetermined volume (e.g., 150-200 mm³), administer niraparib orally at the maximum tolerated dose (MTD, e.g., 75 mg/kg) or a clinically relevant dose once daily.
  • 3. Sample Collection: At steady state (e.g., after 5 days of dosing), collect tissues (tumor, plasma, brain, bone marrow, muscle) from groups of mice at multiple time points (e.g., 1, 4, 8, 12, and 24 hours) post-final dose.
  • 4. Bioanalysis: Homogenize tissue samples and quantify niraparib concentration using a validated method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
  • 5. Data Analysis: Calculate pharmacokinetic parameters including the maximum concentration (Cₘₐₓ), time to Cₘₐₓ (Tₘₐₓ), and area under the concentration-time curve (AUC) for each tissue. The tumor-to-plasma AUC ratio is a key metric for evaluating tumor penetration.

Protocol 2: Evaluating Immune Modulation and PD-L1 Expression

This protocol is based on published in vitro and in vivo studies [2] [3].

  • In Vitro PD-L1 Analysis:
    • Cell Culture & Treatment: Culture human ovarian cancer cells (e.g., SKOV3, UWB1.289). Treat cells with niraparib at a defined IC₅₀ concentration or a range of concentrations for 24-72 hours. A control group should receive DMSO vehicle only.
    • Protein Detection (Western Blot): Lyse cells and separate proteins using SDS-PAGE. Transfer to a membrane and probe with anti-PD-L1 and anti-GAPDH (loading control) antibodies. Detect using a chemiluminescence system.
    • Surface Expression (Flow Cytometry): Harvest treated cells, wash, and stain with a fluorescently labeled anti-PD-L1 antibody. Use an isotype control for gating. Analyze stained cells on a flow cytometer to quantify PD-L1 surface expression.
  • In Vivo Immune Cell Profiling:
    • Syngeneic Model & Treatment: Inject immunocompetent mice (e.g., C57BL/6) with syngeneic cancer cells (e.g., ID8). Randomize mice into groups: vehicle control, niraparib, anti-PD-1 antibody, and combination therapy.
    • Tumor Processing & Staining: Harvest tumors at the study endpoint. Create a single-cell suspension by dissociating the tumor tissue. Stain cells with fluorescent antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
    • Data Acquisition: Analyze the stained cell suspension using flow cytometry to determine the percentages and absolute numbers of different tumor-infiltrating lymphocyte (TIL) populations.

A Strategic Workflow for Troubleshooting Variability

When designing your studies, you can follow this logical workflow to systematically identify and address the root causes of intersubject variability.

G Start Observed Intersubject Variability in Response Step1 Characterize Tumor Biology (HRD status, BRCA mutation) Start->Step1 Step2 Analyze Pharmacokinetics (Plasma & Tumor drug levels) Step1->Step2 Step3 Profile Tumor Microenvironment (Immune cell infiltration, PD-L1) Step2->Step3 Step4 Integrate Data & Identify Correlates Step3->Step4 Outcome Informed Combination Strategies (e.g., with Immunotherapy) Step4->Outcome

Troubleshooting Niraparib Variability Workflow (Title: 60 characters)

References

Niraparib versus olaparib veliparib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

PARP Inhibitors Efficacy and Safety Comparison

PARP Inhibitor Key Efficacy Findings Key Safety Findings Primary Clinical Context & Status

| Niraparib | • PFS benefit in all biomarker groups in 1L maintenance (PRIMA): HR 0.62 [1]. • HRD population: 57% risk reduction (HR 0.43) [1]. • HRP population: 32% risk reduction (HR 0.68) [1]. | • Higher incidence of gastrointestinal events and thrombocytopenia vs. olaparib [2]. • Individualized dosing (weight/platelets) reduced grade ≥3 thrombocytopenia from 36% to 15% [1]. | Approved: Advanced ovarian cancer maintenance therapy, regardless of biomarker status [3]. | | Olaparib | • Significant PFS & OS benefit in 1L BRCA-mutated maintenance (SOLO1) [2]. • Effective with bevacizumab in BRCA-mutated/HRD-positive patients (PAOLA-1) [2]. | • Higher reported risk of Myelodysplastic Syndrome (MDS) and Acute Myeloid Leukemia (AML) vs. niraparib [2]. • Associated with interstitial lung disease [2]. | Approved: Multiple cancers (ovarian, breast, pancreatic, prostate), often linked to BRCA mutations or HRD status [3] [4]. | | Veliparib | • No significant overall survival benefit vs. placebo when added to temozolomide in MGMT-methylated glioblastoma (Phase 3 trial) [5]. • Preclinical data shows chemosensitizing properties [5]. | • Well tolerated with an acceptable elevation in grade 3/4 hematologic toxic effects in the glioblastoma trial [5]. | Investigational: Not widely approved; recent Phase 3 results in glioblastoma were negative [5]. |


Detailed Efficacy and Clinical Context

The efficacy of PARP inhibitors is highly dependent on the clinical setting and the patient's molecular biomarker profile.

  • Niraparib's Broad Efficacy: The PRIMA trial established niraparib's role as a maintenance therapy in advanced ovarian cancer after first-line platinum-based chemotherapy. An exploratory analysis showed it provides a progression-free survival (PFS) benefit across all biomarker subgroups, including homologous recombination deficiency (HRD) and proficiency (HRP) [1]. This broad activity is a key differentiator.
  • Olaparib's Landmark Outcomes: The SOLO1 trial demonstrated a revolutionary benefit for olaparib as first-line maintenance therapy in patients with BRCA-mutated advanced ovarian cancer, showing significantly longer median progression-free survival and overall survival compared to placebo [2]. Its efficacy is also proven in combination with bevacizumab for the HRD-positive population [2].
  • Veliparib's Clinical Setback: Despite promising preclinical data as a chemosensitizer, a recent Phase 3 randomized clinical trial in patients with newly diagnosed, MGMT-methylated glioblastoma found that adding veliparib to temozolomide did not significantly extend overall survival compared to temozolomide alone [5].

Experimental Data and Protocols

For researchers, understanding the key trials and their methodologies is crucial.

1. PRIMA Trial (Niraparib) Protocol Overview

  • Objective: To evaluate niraparib as maintenance therapy in patients with newly diagnosed, advanced, high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had a complete or partial response to first-line platinum-based chemotherapy [2] [1].
  • Design: Phase III, randomized, double-blind, placebo-controlled trial.
  • Intervention: Patients were randomized (2:1) to receive either niraparib or placebo once daily.
  • Primary Endpoint: Progression-free survival (PFS) [2].
  • Key Analysis: PFS was assessed in the overall population and pre-specified subgroups, including HRD (which includes BRCA-mutated) and HRP populations [1].

2. SOLO2/ENGOT-Ov21 Trial (Olaparib) Protocol Overview

  • Objective: To evaluate olaparib as maintenance therapy in patients with platinum-sensitive, relapsed ovarian cancer and a BRCA1/2 mutation [2].
  • Design: Phase III, randomized, double-blind, placebo-controlled trial.
  • Intervention: Patients received olaparib tablets (300 mg twice daily) or placebo.
  • Primary Endpoint: Progression-free survival (PFS) by blinded independent central review.
  • Key Finding: Olaparib significantly improved median PFS compared to placebo (19.1 vs. 5.5 months) [2].

Mechanisms and Resistance Research

All PARP inhibitors work on the principle of synthetic lethality in HRD cells, primarily by trapping PARP enzymes on DNA and preventing the repair of single-strand breaks, which leads to replication-associated double-strand breaks that cannot be fixed in HRD cells [6]. However, overcoming resistance is a major research focus.

The DOT script below models the core mechanism of action and a strategy to overcome resistance.

PARPi_Mechanism cluster_normal Normal Cell (HR Proficient) cluster_HRD HR Deficient Cancer Cell (e.g., BRCA mutant) SSB_Formation Single-Strand Break (SSB) PARP_Binding PARP1 Binds & Repairs SSB SSB_Formation->PARP_Binding Cell_Survival Cell Survival PARP_Binding->Cell_Survival Accurate Repair HR_Repair Intact HR Pathway Repairs DSBs SSB_Formation_HRD Single-Strand Break (SSB) PARPi_Trapping PARP Inhibitor Traps PARP on DNA SSB_Formation_HRD->PARPi_Trapping DSB_Formation Stalled Replication Fork & Double-Strand Break (DSB) PARPi_Trapping->DSB_Formation HR_Defective Defective HR Pathway Cannot Repair DSB DSB_Formation->HR_Defective Cell_Death Synthetic Lethality & Cell Death HR_Defective->Cell_Death

[2] [6]

Strategies to Overcome PARPi Resistance Research is actively exploring combination therapies to overcome resistance, which can arise through mechanisms like HR pathway restoration or replication fork stabilization [6]. Promising strategies include:

  • Combining PARPis with immune checkpoint inhibitors to enhance anti-tumor immune responses [6].
  • Using PARPis with DNA damage response (DDR) inhibitors (e.g., ATR, ATM inhibitors) to create new synthetic lethal interactions [6].
  • Combining PARPis with epigenetic drugs to reverse gene silencing that may have restored HR function [6].
  • Inhibiting Mcl1 to shift repair to NHEJ: Preclinical studies show that the Mcl1 inhibitor GX15-070 can disrupt the Mcl1-Ku70 interaction, promoting a shift in DNA repair from accurate HR to error-prone NHEJ, thereby sensitizing ovarian cancer cells to niraparib regardless of BRCA status [7].

Conclusion for Research and Development

  • Niraparib is distinguished by its efficacy in a broad patient population, including those who are HR proficient, supported by the PRIMA trial [1].
  • Olaparib has set a high bar for efficacy in BRCA-mutated populations across multiple cancer types and settings, from solo maintenance to combination regimens [2] [4].
  • Veliparib's clinical development has faced challenges, as recent Phase 3 data did not meet its primary endpoint, highlighting the hurdle of translating preclinical chemosensitization into a significant survival benefit in complex diseases like glioblastoma [5].

References

Niraparib clinical trial outcomes progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcomes for PFS

Trial Name Phase Patient Population Intervention Median PFS (Months) Hazard Ratio (HR) for PFS
PRIMA [1] [2] 3 Newly diagnosed advanced ovarian cancer, HRd population Niraparib vs. Placebo 21.9 vs. 10.4 [2] 0.43 [2]
PRIMA [1] 3 Newly diagnosed advanced ovarian cancer, Overall population Niraparib vs. Placebo Not specified 0.66 (95% CI, 0.56-0.79) [1]
NOVA [3] [4] 3 Platinum-sensitive recurrent ovarian cancer, gBRCA-mutated cohort Niraparib vs. Placebo 21.0 vs. 5.5 [3] 0.26 (95% CI, 0.17-0.41) [3]
NOVA [3] [4] 3 Platinum-sensitive recurrent ovarian cancer, Non-gBRCA mutated, HRD-positive cohort Niraparib vs. Placebo 12.9 vs. 3.8 [3] Not specified
NORA [4] 3 Platinum-sensitive recurrent ovarian cancer (China population), Overall population Niraparib vs. Placebo 18.3 vs. 5.4 [4] 0.32 (95% CI, 0.23-0.45) [4]
OVARIO [5] 2 Advanced ovarian cancer, First-line maintenance with Bevacizumab, Overall population Niraparib + Bevacizumab (Single-arm) 13.8 (at primary analysis) [5] Not applicable (single-arm)

Key Experimental Methodologies

The robust PFS data are derived from well-designed, randomized, double-blind, placebo-controlled trials. Here are the core methodologies they shared:

  • Study Design: The pivotal PRIMA, NOVA, and NORA trials were all phase 3, randomized, double-blind, placebo-controlled studies [3] [1] [4]. This is the gold standard for evaluating therapeutic efficacy.
  • Primary Endpoint: All trials defined PFS as the primary endpoint [1] [4] [2]. PFS was typically assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST).
  • Patient Population: Key eligibility criteria across trials included:
    • PRIMA: Newly diagnosed stage III-IV ovarian cancer with a partial or complete response to first-line platinum-based chemotherapy [1] [2].
    • NOVA & NORA: Patients with platinum-sensitive, recurrent ovarian cancer who had responded to their most recent platinum-based chemotherapy [3] [4].
  • Stratification: Patients were stratified at randomization based on critical prognostic factors, such as:
    • Response to the most recent platinum therapy (complete vs. partial response).
    • Time since the last platinum therapy (platinum-free interval).
    • Homologous recombination deficiency (HRD) and gBRCA mutation status [3] [4].
  • Dosing: In the PRIMA and NORA trials, an individualized starting dose of niraparib (200 mg or 300 mg daily) based on baseline body weight and platelet count was used to improve safety and tolerability [1] [4].

Niraparib's Mechanism and Resistance Pathways

The following diagram illustrates the core mechanism of action of PARP inhibitors like niraparib and key pathways through which tumor cells develop resistance.

G cluster_normal Synthetic Lethality (Therapeutic Effect) cluster_resistance Key Mechanisms of Resistance BRCA1/2 Mutation BRCA1/2 Mutation HR Repair Defective HR Repair Defective BRCA1/2 Mutation->HR Repair Defective PARP Inhibitor (Niraparib) PARP Inhibitor (Niraparib) PARP Trapping & SSB Repair Inhibited PARP Trapping & SSB Repair Inhibited PARP Inhibitor (Niraparib)->PARP Trapping & SSB Repair Inhibited Accumulated DSBs Accumulated DSBs HR Repair Defective->Accumulated DSBs PARP Trapping & SSB Repair Inhibited->Accumulated DSBs Cell Death Cell Death Accumulated DSBs->Cell Death R1 HR Repair Restoration (e.g., BRCA reversion mutations) HR Repair Functional HR Repair Functional R1->HR Repair Functional R2 Fork Protection (e.g., Loss of MRE11 recruitment) Replication Fork Stable Replication Fork Stable R2->Replication Fork Stable R3 53BP1/Shieldin Loss (Restores end resection) R3->HR Repair Functional R4 Reduced PARP1 Trapping (e.g., PARP1 mutations) R4->PARP Trapping & SSB Repair Inhibited HR Repair Functional->Accumulated DSBs Replication Fork Stable->Cell Death

Interpretation of Key Findings

  • Consistent PFS Benefit: The data demonstrate a consistent and statistically significant improvement in PFS with niraparib maintenance therapy across different treatment settings and patient populations, including both BRCA-mutated and wild-type tumors with HRD [3] [1] [4].
  • Impact of Individualized Dosing: The NORA trial, which predominantly used an individualized starting dose, reported a improved tolerability profile, which may contribute to longer treatment duration and enhanced efficacy [4].
  • Overall Survival (OS) Data: While PFS is a primary endpoint, final OS analyses from some trials like PRIMA showed no statistically significant difference between niraparib and placebo in the overall population. However, long-term follow-up indicates a higher rate of patients alive and progression-free at 5 years with niraparib in the HRd population [1].

References

Efficacy Comparison: Clinical Trials vs. Real-World Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Study Name / Type Population / Subgroup Median Progression-Free Survival (PFS) Notes & Context
PRIMA/PRIME (Clinical Trials) [1] [2] Overall Population 13.8-25.7 months PFS benefit established across subgroups in controlled settings [1].
HRd Population ~24.5 months (PRIMA) -
BRCAwt Population 11-23.0 months PRIME trial (Chinese population) showed 23.0 months [1].
Real-World Studies (Overall) Overall Population ~11.4 months [3] From US CHAR1ZMA study (N=560); more generalizable population [3].
Real-World Studies (Subgroups) HRd Subgroup 18.2 months [3] Consistent benefit in HR-deficient tumors is confirmed [3].
HRd / BRCAm 25.4 months [3] Excellent efficacy in BRCA-mutated patients aligns with trials [3].
HRd / BRCAwt 14.2 months [3] Shows clear benefit for non-BRCA mutated HRd patients [3].
BRCAwt / HRp ~11 months [4] Represents the most challenging-to-treat biomarker group [4].

Safety and Tolerability in the Real World

Real-world studies reinforce that niraparib's safety profile is manageable but requires proactive monitoring, especially in the initial treatment phase.

  • Common Adverse Events: The most frequent treatment-emergent adverse events of grade 3 or higher are consistent with clinical trials and include thrombocytopenia (platelet count decrease), anemia, and neutropenia [1] [2].
  • Dose Modifications: Dose adjustments are a critical part of management. One large Chinese real-world study reported that 37.3% of patients required a dose reduction, and 39.2% experienced treatment interruption [1]. Another US study found dose modifications were less frequent in patients who discontinued treatment early (29.8%) than in those who stayed on treatment longer (53.6%), suggesting that proactive dose management may help patients tolerate the drug longer [5].
  • Treatment Discontinuation: Due to adverse events, the rate of permanent discontinuation was relatively low. One study reported 6.9% [1], while analysis of early discontinuers (within 90 days) showed toxicity was the reason for 67.7% of them [5].

Detailed Experimental Protocols

To help you evaluate the quality of the evidence, here are the methodologies used in the key studies cited.

PRIMA/PRIME Clinical Trial Design
  • Study Design: Randomized, double-blind, placebo-controlled, Phase III trials [1].
  • Patient Population: Patients with newly diagnosed advanced stage III-IV epithelial ovarian, fallopian tube, or primary peritoneal cancer who had responded to platinum-based chemotherapy. PRIMA had a global population, while PRIME focused on Chinese patients [1].
  • Intervention: Niraparib versus placebo as maintenance therapy.
  • Primary Endpoint: Progression-Free Survival (PFS) by blinded independent central review.
  • Dosing: Initially a fixed 300 mg dose; later amended to use an individualized starting dose (ISD) of 200 mg for patients weighing <77 kg or with platelets <150,000/µL [2].
Representative Real-World Study Designs
  • Design: Retrospective, observational studies using electronic health records (EHR) from multiple cancer clinics [3] [2].
  • Data Sources: Examples include the US-based Flatiron Health database [3] and multicenter collections from Chinese hospitals [2].
  • Patient Identification: Patients with histologically confirmed epithelial ovarian cancer who initiated first-line maintenance niraparib following platinum-based chemotherapy within a specific timeframe [1] [3].
  • Outcome Measures:
    • Real-World PFS (rwPFS): Time from start of maintenance therapy to first documented progression (abstracted from physician notes) or death [3].
    • Time to Next Treatment (rwTTNT): A common proxy for PFS, measured from the end of first-line chemotherapy to the start of second-line treatment or death [3] [6].
    • Safety: Assessed via Common Terminology Criteria for Adverse Events (CTCAE) grades, dose reductions, interruptions, and discontinuation rates [1] [2].

Mechanism of Action Workflow

The following diagram illustrates niraparib's mechanism of action as a PARP inhibitor, leading to synthetic lethality in HRR-deficient cells.

g Start Cellular DNA Damage SSB Single-Strand Break (SSB) Occurs Naturally Start->SSB PARP_Binding PARP Protein Binds to DNA Break Site SSB->PARP_Binding PARP_Trapped Niraparib Inhibits PARP Catalytic Activity & Causes 'PARP Trapping' PARP_Binding->PARP_Trapped Replication_Fork Replication Fork Collapse During Cell Division PARP_Trapped->Replication_Fork DSB Double-Strand Break (DSB) Formation Replication_Fork->DSB HRR Homologous Recombination Repair (HRR) Pathway DSB->HRR HRR_Deficient HRR-Deficient Cell (e.g., BRCA mutation) HRR->HRR_Deficient Defective Genetic Defect HRR_Proficient HRR-Proficient Cell HRR->HRR_Proficient Functional Cell_Death Synthetic Lethality: Accumulated Damage Leads to Cell Death HRR_Deficient->Cell_Death Cell_Survival DSB Repaired Cell Survival HRR_Proficient->Cell_Survival

Key Conclusions for Researchers

  • Efficacy is Contextual: Real-world effectiveness is strongly supported, particularly in HRd and BRCAm populations, aligning with trial data. However, the median PFS in the overall real-world population is often lower than in trials, reflecting the inclusion of patients with poorer prognoses who are typically trial-ineligible [3] [7].
  • Safety is Manageable with Vigilance: The real-world safety profile is consistent with trials, but successful administration hinges on proactive management, including anticipating hematological toxicities and implementing individualized dosing and early dose modifications [2] [5].
  • Real-World Data Complements RCTs: These findings highlight the critical role of real-world evidence in understanding how a drug performs in heterogeneous patient populations and routine clinical practice, beyond the ideal conditions of a randomized controlled trial (RCT).

References

Niraparib combination therapy synergistic effects validation

Author: Smolecule Technical Support Team. Date: February 2026

Niraparib Combination Therapies at a Glance

The following table summarizes the synergistic effects of various niraparib-based combination therapies as reported in recent preclinical and clinical studies.

Combination Therapy Proposed Synergistic Mechanism Experimental Model(s) Key Quantitative Findings
+ Statins (e.g., Atorvastatin) [1] Statins inhibit the mevalonate pathway; potential interaction with PARP inhibition to impair cancer cell survival [1]. Post-hoc analysis of the PRIMA Phase 3 trial in ovarian cancer (Patients on maintenance niraparib) [1]. PFS HR=0.34 vs placebo+statin; mPFS 18.2 mos vs 13.7 mos (niraparib+statin vs niraparib alone); Significant treatment-statin interaction (P=0.005) [1].
+ Immune Checkpoint Inhibitors (e.g., Pembrolizumab) [2] [3] Niraparib activates the cGAS-STING pathway, increasing interferon signaling and T-cell infiltration, sensitizing tumors to immunotherapy [2] [3]. TOPACIO/KEYNOTE-162 Phase 2 trial (Ovarian Cancer); Preclinical syngeneic mouse models [2] [3]. ORR: 18%, DCR: 65% (trial); Synergistic tumor growth inhibition in BRCA-proficient and deficient models (preclinical) [2] [3].
+ Angiogenesis Inhibitor (Brivanib) [4] Anti-angiogenic effect induces hypoxia, downregulating key HRR factors (e.g., BRCA1/2, Rad51) [4]. In vitro (BRCA-mutated OC cells) & in vivo (mouse xenograft) models [4]. Enhanced induction of apoptosis & necroptosis; Significant tumor growth inhibition in BRCA-mutant xenografts (P<0.05) vs either agent alone [4].
+ Mcl1 Inhibitor (GX15-070) [5] GX15-070 disrupts Mcl1-Ku70 interaction, shifting DNA repair from HR to error-prone NHEJ, increasing PARPi sensitivity [5]. In vitro (OC cell lines) & in vivo (CDX/PDX mouse models) [5]. Synergy (CI<1) in OC cells independent of BRCA status; Significant reduction in tumor volume & increased γH2AX and Rad51 foci in vivo [5].
+ Etoposide [6] Combined targeting of DNA damage response (Topoisomerase II inhibition by etoposide and PARP inhibition) [6]. Phase 2 single-arm trial in platinum-resistant/refractory ovarian cancer [6]. mPFS: 4.2 mos; ORR: 26.9% (50% in BRCA-mutated subgroup); DCR: 57.7% [6].
+ EGFR Inhibitor (Lapatinib) [7] Dual inhibition of PARP and EGFR/HER2 pathways suppresses downstream AKT and ERK signaling [7]. In vitro (ovarian cancer cell lines) & in vivo models [7]. Synergistically suppressed cell proliferation, inhibited metastasis, and induced apoptosis [7].
+ Abiraterone Acetate + Prednisone (AAP) [8] [9] PARP inhibition targets DNA repair in HRR-altered tumors alongside androgen synthesis blockade [8] [9]. AMPLITUDE Phase 3 trial in metastatic castration-sensitive prostate cancer (mCSPC) with HRR alterations [8] [9]. rPFS: rPFS risk reduced by 37% (all HRR), 48% (BRCA subgp); Median rPFS not reached (niraparib+AAP) vs 29.5 mos (placebo+AAP) [8] [9].

Overview of Key Experimental Methodologies

To validate synergistic effects, researchers employ a range of standardized in vitro and in vivo assays. The workflow below illustrates how these experiments are typically integrated.

G Start In Vitro Screening A Cell Viability Assays (CCK-8/MTS) Start->A B Clonogenic Assay A->B C Apoptosis/Necroptosis Assays (Annexin V/PI, TUNEL) A->C D Mechanistic Studies (Western Blot, Immunofluorescence) B->D C->D InVivo In Vivo Validation D->InVivo E Mouse Models (CDX, PDX, Syngeneic) InVivo->E F Tumor Volume Measurement E->F G IHC Analysis of Tumors F->G Clinical Clinical Translation G->Clinical H Phase 2/3 Clinical Trials (e.g., PFS, ORR) Clinical->H

The methodologies referenced in the table can be broken down as follows:

  • Cell Viability and Synergy Assays (e.g., CCK-8, MTS):

    • Purpose: To measure the anti-proliferative effects of single agents and combinations and calculate synergy.
    • Protocol: Cells are seeded in 96-well plates and treated with a range of drug concentrations, both alone and in combination. After incubation, a reagent like CCK-8 is added, and absorbance is measured to determine cell viability. The Combination Index (CI) is then calculated using software like CompuSyn based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [4] [5].
  • Analysis of Cell Death and DNA Damage:

    • Apoptosis Assay (Annexin V/PI): Treated cells are stained with Annexin V (which binds to phosphatidylserine on the cell surface during early apoptosis) and Propidium Iodide (PI, which stains DNA in late apoptotic and necrotic cells). The population of apoptotic cells (Annexin V+/PI- and Annexin V+/PI+) is then quantified using flow cytometry [4] [5].
    • Immunofluorescence (IF) for DNA Damage Foci: Treated cells are fixed, permeabilized, and stained with antibodies against DNA damage markers like γH2AX (a marker for DNA double-strand breaks) and Rad51 (a key protein in homologous recombination repair). The number of foci per cell is counted using fluorescence microscopy. A combination that increases γH2AX foci while decreasing Rad51 foci indicates impaired DNA repair capacity [5].
  • In Vivo Efficacy Studies:

    • Purpose: To validate synergistic anti-tumor activity in a live organism.
    • Protocol: Immunocompromised mice are implanted with human cancer cells (Cell Line-Derived Xenografts, CDX) or patient tumor tissue (Patient-Derived Xenografts, PDX). Mice with established tumors are randomized into groups (e.g., vehicle control, niraparib monotherapy, combination drug monotherapy, and the combination). Drugs are administered orally or intraperitoneally. Tumor volume is measured regularly and calculated with the formula: V = (length × width²)/2. At the endpoint, tumors are harvested for Immunohistochemistry (IHC) analysis of biomarkers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) [4] [3] [5].

Signaling Pathways in Niraparib Synergy

Understanding the molecular mechanisms is key. The diagram below illustrates two well-characterized pathways that contribute to synergy with niraparib.

References

×

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

492.18312656 Da

Monoisotopic Mass

492.18312656 Da

Heavy Atom Count

35

Appearance

A crystalline solid

UNII

75KE12AY9U

Wikipedia

Niraparib tosylate

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

[1]. Jones P, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009 Nov 26;52(22):7170-85.
[2]. Wang L, et al. MK-4827, a PARP-1/-2 inhibitor, strongly enhances response of human lung and breast cancer xenografts to radiation. Invest New Drugs. 2012 Dec;30(6):2113-20.

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